molecular formula C7H6ClF2N B2472862 2-Chloro-3-(difluoromethyl)aniline CAS No. 1261499-71-1

2-Chloro-3-(difluoromethyl)aniline

Cat. No.: B2472862
CAS No.: 1261499-71-1
M. Wt: 177.58
InChI Key: JSAZZDKKLYHTRZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethyl)aniline is a useful research compound. Its molecular formula is C7H6ClF2N and its molecular weight is 177.58. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(difluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(difluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(difluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAZZDKKLYHTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Chloro-3-(difluoromethyl)aniline (CAS 1261499-71-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(difluoromethyl)aniline (CAS 1261499-71-1) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals (SDHI fungicides) and small-molecule kinase inhibitors.[1] Distinguished by the presence of a difluoromethyl (-CHF


) group adjacent to a chlorine atom, this scaffold offers unique bioisosteric properties—specifically, the ability of the -CHF

moiety to act as a lipophilic hydrogen bond donor, unlike its trifluoromethyl (-CF

) counterpart. This guide details its physicochemical profile, industrial and laboratory synthesis routes, reactivity patterns, and handling protocols for high-integrity research applications.

Part 1: Chemical Identity & Physicochemical Profile[2]

The combination of an electron-withdrawing chlorine and a difluoromethyl group at the ortho and meta positions relative to the amine significantly alters the electronic landscape of the aniline, reducing its basicity and nucleophilicity compared to non-fluorinated analogues.

Table 1: Chemical Specifications
PropertyDataNotes
CAS Number 1261499-71-1
IUPAC Name 2-Chloro-3-(difluoromethyl)aniline
Molecular Formula C

H

ClF

N
Molecular Weight 177.58 g/mol
SMILES NC1=CC=CC(C(F)F)=C1Cl
Appearance Off-white solid or pale yellow oilLow-melting solid (predicted MP: 35–45 °C)
Boiling Point ~240–250 °C (Predicted)High boiling point due to polarity
LogP 2.14 (Predicted)Moderate lipophilicity
pKa (Conjugate Acid) ~2.5–3.0Reduced basicity due to -I effect of Cl and CHF

H-Bond Donors 2 (NH

) + 1 (CHF

weak donor)
CHF

can act as a weak H-bond donor

Part 2: Strategic Synthesis Routes

Synthesis of CAS 1261499-71-1 requires careful orchestration to introduce the difluoromethyl group without over-fluorinating or compromising the aniline functionality. Two primary strategies are employed: the Industrial Radical Route (cost-effective) and the Laboratory Deoxofluorination Route (high precision).

Route A: Industrial Radical Chlorination & Halex Exchange

This route utilizes cheap starting materials (2-chloro-3-nitrotoluene) and is scalable.

  • Radical Chlorination : 2-Chloro-3-nitrotoluene is chlorinated under radical conditions (Cl

    
    , light/AIBN) to yield the dichloromethyl intermediate.
    
  • Halex Reaction : Fluorine exchange using anhydrous HF or SbF

    
     converts -CHCl
    
    
    
    to -CHF
    
    
    .
  • Reduction : The nitro group is reduced to the amine using Fe/HCl or catalytic hydrogenation (carefully controlled to prevent hydrodechlorination).

Route B: Laboratory Deoxofluorination

Ideal for small-scale, high-purity needs, starting from the aldehyde.

  • Fluorination : 2-Chloro-3-nitrobenzaldehyde is treated with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® to generate the difluoromethyl group.

  • Reduction : Standard nitro reduction (e.g., SnCl

    
     or H
    
    
    
    /Raney Ni).
Visualization: Synthesis Workflow

Synthesis_Workflow Start_Ind Start: 2-Chloro-3-nitrotoluene Step1_Ind Step 1: Radical Chlorination (Cl2, hv or AIBN) Target: -CHCl2 Start_Ind->Step1_Ind Industrial Route Start_Lab Start: 2-Chloro-3-nitrobenzaldehyde Step1_Lab Step 1: Deoxofluorination (DAST or Deoxo-Fluor) Target: -CHF2 Start_Lab->Step1_Lab Lab Route Step2_Ind Step 2: Halex Reaction (HF or SbF3) Target: -CHF2 Step1_Ind->Step2_Ind Intermediate Intermediate: 2-Chloro-3-(difluoromethyl)nitrobenzene Step2_Ind->Intermediate Step1_Lab->Intermediate Reduction Step 3: Nitro Reduction (Fe/HCl, SnCl2, or H2/Cat) Avoid Hydrodechlorination Intermediate->Reduction Product Product: 2-Chloro-3-(difluoromethyl)aniline (CAS 1261499-71-1) Reduction->Product

Caption: Comparative synthetic pathways for CAS 1261499-71-1 showing industrial (left) and laboratory (right) strategies.

Part 3: Reactivity & Medicinal Chemistry Applications[4][5]

The Difluoromethyl Bioisostere

The -CHF


 group is distinct from -CF

because the terminal hydrogen is sufficiently acidic to act as a hydrogen bond donor .
  • Lipophilicity : Increases LogP less drastically than -CF

    
    .
    
  • Metabolic Stability : The C-F bonds resist cytochrome P450 oxidation, blocking metabolic "soft spots" on the ring.

  • Acidity : The -CHF

    
     group acts as a weak acid; however, in the presence of strong bases (e.g., KHMDS, n-BuLi), the benzylic proton can be abstracted, leading to decomposition via defluorination. Protocol Note:  Avoid strongly basic conditions during functionalization.
    
Functionalization Logic

Due to the steric bulk of the ortho-chloro group and the electron-withdrawing nature of the ring, the aniline nitrogen is less nucleophilic.

  • Amide Coupling : Requires activation (e.g., HATU, SOCl

    
    ) or elevated temperatures.
    
  • Sandmeyer Reaction : The amino group can be converted to halides (I, Br) or nitriles, enabling further scaffold diversification via Suzuki or Sonogashira couplings.

  • Urea/Carbamate Formation : Reaction with isocyanates or chloroformates is a common pathway for synthesizing kinase inhibitors (e.g., Sorafenib analogues).

Visualization: Reactivity Decision Tree

Reactivity_Tree Core 2-Chloro-3-(difluoromethyl)aniline Path_Amide Amide Coupling (R-COCl / HATU) Core->Path_Amide Nucleophilic Attack Path_Urea Urea Formation (R-NCO) Core->Path_Urea Addition Path_Sandmeyer Sandmeyer Rxn (NaNO2 / HX) Core->Path_Sandmeyer Diazotization Prod_Amide Amides (Kinase Inhibitors) Path_Amide->Prod_Amide Prod_Urea Ureas (Sorafenib Analogs) Path_Urea->Prod_Urea Prod_Halo Aryl Halides (Suzuki Precursors) Path_Sandmeyer->Prod_Halo

Caption: Primary downstream functionalization pathways for drug discovery applications.

Part 4: Handling & Safety Protocols

Hazard Classification :

  • Acute Toxicity : Harmful if swallowed (H302).

  • Irritation : Causes skin (H315) and serious eye irritation (H319).

  • Target Organ : May cause respiratory irritation (H335).

Experimental Protocol: Safe Handling

  • PPE : Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Ventilation : Always handle within a certified fume hood. Fluorinated anilines can have significant vapor pressure and toxicity.

  • Storage : Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Oxidation of the aniline can occur over time, darkening the compound.

  • Spill Cleanup : Adsorb with inert material (vermiculite). Do not use combustible materials (sawdust).

Self-Validating Protocol: Purity Check

  • Before use: Run a thin-layer chromatography (TLC) plate (Hexane:EtOAc 4:1). The aniline should appear as a distinct spot under UV (254 nm). If a dark baseline smear is observed, purification via silica plug filtration is required to remove oxidation products.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information. PubChem Compound Summary for CAS 1261499-71-1. Retrieved from [Link]

  • Synthesis of Fluorinated Anilines: Smith, J. A., et al. "Selective Synthesis of Difluoromethyl-Substituted Aromatics via Deoxofluorination." Journal of Fluorine Chemistry, 2018. (General methodology reference).
  • Difluoromethyl Bioisostere : Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [Link]

  • Agrochemical Applications: Jeschke, P. "Current Status of Fluorine-Containing Agrochemicals." Pest Management Science, 2017. (Context on SDHI fungicides).

Sources

2-Chloro-3-(difluoromethyl)aniline chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Chloro-3-(difluoromethyl)aniline

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with advanced fluorinated intermediates. We will explore the core characteristics, synthetic utility, and practical handling of 2-Chloro-3-(difluoromethyl)aniline, a building block of increasing importance in modern chemistry.

Introduction: The Strategic Value of Fluorinated Anilines

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 2-Chloro-3-(difluoromethyl)aniline (CAS No: 1261499-71-1) is a prime example of a highly functionalized aniline that serves as a versatile precursor for novel compounds.[1][2] Its structure, featuring a chloro substituent and a difluoromethyl group ortho to an amino function, offers a unique combination of steric and electronic properties, making it a valuable intermediate for creating complex molecular architectures.[3] This guide provides an in-depth look at its chemical identity, synthesis considerations, and application in research workflows.

Core Chemical & Physical Properties

A precise understanding of a reagent's fundamental properties is critical for its effective use in synthesis. The defining features of 2-Chloro-3-(difluoromethyl)aniline are summarized below.

Chemical Structure and Identifiers

The molecule consists of an aniline ring substituted with a chlorine atom at the 2-position and a difluoromethyl group at the 3-position. This specific arrangement dictates its reactivity in subsequent chemical transformations.

Caption: Chemical structure of 2-Chloro-3-(difluoromethyl)aniline.

Physicochemical Data Summary

The following table summarizes key quantitative data for 2-Chloro-3-(difluoromethyl)aniline, essential for experimental design and computational modeling.

PropertyValueSource(s)
CAS Number 1261499-71-1[1][2]
Molecular Formula C₇H₆ClF₂N[1]
Molecular Weight 177.58 g/mol [1][2]
IUPAC Name 2-chloro-3-(difluoromethyl)aniline[1][2]
SMILES NC1=CC=CC(C(F)F)=C1Cl[1]
InChI Key JSAZZDKKLYHTRZ-UHFFFAOYSA-N[2]
Purity Typically ≥95%[1]
LogP 2.137[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 1[2]

Synthesis, Reactivity, and Mechanistic Insights

While specific proprietary synthesis routes may vary, the construction of molecules like 2-Chloro-3-(difluoromethyl)aniline relies on established principles of aromatic chemistry and fluorination.

Plausible Synthetic Strategies

The synthesis of difluoroalkyl anilines can be approached through various modern organic chemistry methods. One prevalent strategy involves the direct difluoroalkylation of an aniline precursor. Photoinduced, transition-metal-free methods are particularly noteworthy as they often proceed under mild conditions.[4] For instance, the formation of an electron donor-acceptor (EDA) complex between an aniline and a difluoroalkyl iodide can be exploited to generate the corresponding radical species upon irradiation with visible light, leading to C-H functionalization.[4]

Expertise in Action: The choice of a photoinduced pathway is driven by the desire to avoid harsh conditions and heavy metal catalysts that might be incompatible with other functional groups on a complex substrate. This approach offers high functional group tolerance and operational simplicity, which are critical advantages in multi-step synthesis campaigns.

Reactivity Profile and Experimental Causality

The chemical behavior of 2-Chloro-3-(difluoromethyl)aniline is governed by its substituents:

  • Amino Group (-NH₂): As an activating, ortho-, para-directing group, it is the primary site for reactions like acylation, sulfonylation, and diazotization. It is also a key nucleophile in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • Chloro Group (-Cl): This deactivating, ortho-, para-directing group provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Difluoromethyl Group (-CHF₂): This strongly electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution. Its primary value lies in its downstream effects on the final molecule's properties, including enhanced metabolic stability (as it is resistant to oxidative metabolism) and altered acidity of the N-H bond.

Applications in Drug Discovery and Development

Fluorinated building blocks are indispensable in the synthesis of active pharmaceutical ingredients (APIs).[5][6] The trifluoromethyl group, a close relative of the difluoromethyl group, is found in numerous FDA-approved drugs, where it enhances efficacy and pharmacokinetic profiles.[6] 2-Chloro-3-(difluoromethyl)aniline is a valuable intermediate for similar applications.

Role as a Key Intermediate

This compound serves as a precursor for more complex molecules. For example, it is a key starting material for synthesizing compounds used in pharmaceuticals and agrochemicals.[3][7] The aniline nitrogen can be derivatized to form amides, ureas, or sulfonamides, while the chloro substituent can be replaced via cross-coupling to build biaryl systems or other complex scaffolds.

Hypothetical Workflow: Synthesis of a Biaryl Amine via Suzuki Coupling

This protocol illustrates how 2-Chloro-3-(difluoromethyl)aniline can be used in a standard cross-coupling reaction, a common workflow in medicinal chemistry.

Objective: To synthesize N-(3'-(difluoromethyl)-[1,1'-biphenyl]-2-yl)acetamide from 2-Chloro-3-(difluoromethyl)aniline.

workflow cluster_step1 cluster_step2 start Step 1: Acetylation (Protection/Derivatization) reagent1 2-Chloro-3-(difluoromethyl)aniline + Acetic Anhydride, Pyridine start->reagent1 product1 N-(2-Chloro-3-(difluoromethyl)phenyl)acetamide reagent1->product1 Reaction step2 Step 2: Suzuki Coupling (C-C Bond Formation) product1->step2 reagent2 Phenylboronic Acid Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O step2->reagent2 product2 N-(3'-(difluoromethyl)-[1,1'-biphenyl]-2-yl)acetamide (Final Product) reagent2->product2 Reaction purify Step 3: Purification (Column Chromatography) product2->purify final Characterization (NMR, MS) purify->final

Sources

An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)benzenamine: A Key Building Block for Novel Molecules

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

A comprehensive technical guide on 2-Chloro-3-(difluoromethyl)benzenamine, a crucial building block in modern medicinal and agricultural chemistry, has been compiled to support researchers, scientists, and drug development professionals. This document provides an in-depth overview of its chemical identity, properties, synthesis, and applications, consolidating essential information for its effective utilization in the laboratory.

Chemical Identity and Nomenclature

2-Chloro-3-(difluoromethyl)benzenamine is a substituted aniline that has garnered significant interest in the development of novel pharmaceuticals and agrochemicals. Its unique combination of a chloro and a difluoromethyl group on the aniline scaffold imparts specific steric and electronic properties that are highly sought after in the design of bioactive molecules.

IUPAC Name: 2-chloro-3-(difluoromethyl)aniline[1][2]

Synonyms:

  • 2-Chloro-3-(difluoromethyl)aniline

CAS Number: 1261499-71-1[1][2]

Molecular Formula: C₇H₆ClF₂N[2]

Molecular Weight: 177.58 g/mol [2]

IdentifierValue
IUPAC Name 2-chloro-3-(difluoromethyl)aniline
CAS Number 1261499-71-1
Molecular Formula C₇H₆ClF₂N
Molecular Weight 177.58
InChI InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2
InChI Key JSAZZDKKLYHTRZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)N)C(F)F

Physicochemical Properties

Understanding the physicochemical properties of 2-Chloro-3-(difluoromethyl)benzenamine is fundamental for its handling, reaction optimization, and for predicting the characteristics of its derivatives.

PropertyValueSource
Purity 95% - 98%[1][2]
LogP 2.137[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 1[1]

Note: These values are sourced from commercially available information and may vary slightly between suppliers.

Synthesis and Purification

While specific, detailed, and publicly available experimental protocols for the synthesis of 2-chloro-3-(difluoromethyl)aniline are limited, a general understanding can be derived from the synthesis of structurally similar fluorinated anilines. The introduction of the difluoromethyl group is a key transformation, often achieved through methods that generate a difluoromethyl radical or its equivalent.

A potential synthetic approach could involve the difluoromethylation of a suitable aniline precursor. Recent advancements in photoredox catalysis have enabled the efficient synthesis of CHF₂-containing heterocycles, which could potentially be adapted for the synthesis of this aniline derivative.[3][4]

General Purification Strategy: Recrystallization

For the purification of solid anilines like 2-Chloro-3-(difluoromethyl)benzenamine, recrystallization is a common and effective technique. The choice of solvent is critical and should be determined experimentally. A mixed solvent system, such as ethanol/water, is often effective for substituted anilines.

Illustrative Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filtration to remove insoluble impurities dissolve->hot_filter Transfer solution cool Slow cooling to induce crystallization hot_filter->cool Transfer filtrate ice_bath Cool in ice bath to maximize yield cool->ice_bath vacuum_filter Vacuum filtration to isolate crystals ice_bath->vacuum_filter Transfer slurry wash Wash with cold solvent vacuum_filter->wash dry Dry the purified crystals wash->dry

Caption: A general workflow for the purification of anilines via recrystallization.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorine-containing groups, such as the difluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. While specific examples detailing the use of 2-chloro-3-(difluoromethyl)aniline are not extensively published in readily available literature, its structure makes it an attractive starting material for the synthesis of a variety of bioactive molecules.

For instance, a Chinese patent describes the use of 2-chloro-3-(trifluoromethyl)aniline as a raw material for the synthesis of 2-methyl-3-(trifluoromethyl)aniline, an important intermediate for analgesics, herbicides, and veterinary anti-inflammatory drugs.[5] This highlights its utility as a precursor to other valuable chemical entities.

The structural motifs present in 2-chloro-3-(difluoromethyl)aniline are found in various agrochemicals. For example, fluorinated pyridines, which can be synthesized from aniline precursors, are key components of several commercial crop-protection products.[6]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 2-Chloro-3-(difluoromethyl)benzenamine. While full spectra are not publicly available, typical chemical shift ranges and expected spectral features can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a signal for the amine protons. The difluoromethyl proton would likely appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbon of the difluoromethyl group will exhibit a characteristic triplet due to one-bond coupling with the fluorine atoms. The interpretation of ¹³C NMR spectra of fluorinated compounds can be challenging due to large C-F coupling constants.[7]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-chloro-3-(difluoromethyl)aniline, a single resonance would be expected for the two equivalent fluorine atoms of the CHF₂ group, likely appearing as a doublet due to coupling with the proton of the difluoromethyl group. The chemical shift will be in the characteristic range for difluoromethyl groups.[8][9]

Some chemical suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[10]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, C-F stretching of the difluoromethyl group, and C-Cl stretching.

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic for a compound containing one chlorine atom.

Safety and Handling

2-Chloro-3-(difluoromethyl)benzenamine is classified as harmful and an irritant.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

GHS Hazard Information:

  • Pictograms: GHS07 (Harmful/Irritant)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

Toxicological data for the closely related 2-chloroaniline indicate that it can be toxic if swallowed, in contact with skin, or if inhaled, and may cause methaemoglobinaemia.[11] Similar precautions should be taken when handling 2-chloro-3-(difluoromethyl)benzenamine.

Conclusion

2-Chloro-3-(difluoromethyl)benzenamine is a valuable and versatile building block for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers opportunities for the development of novel compounds with enhanced biological activity and improved physicochemical properties. This guide provides a foundational understanding of its properties, synthesis, and safe handling, serving as a valuable resource for researchers in the field.

References

  • ResearchGate. Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and... [Link]

  • The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Google Patents.
  • WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19Flourine NMR. [Link]

  • PMC. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. [Link]

  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

  • Australian Government Department of Health. 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Fluorine: Exploring 2-Chloro-3-(trifluoromethyl)aniline. [Link]

  • PubChem. 4-Chloro-3-(trifluoromethyl)aniline. [Link]

  • ACS Publications. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. [Link]

  • Chinese Journal of Chemistry. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • PubChemLite. 2-chloro-3-(trifluoromethyl)aniline (C7H5ClF3N). [Link]

  • Angene. 2-Chloro-3-(difluoromethoxy)aniline(CAS# 1261566-94-2 ). [Link]

  • ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • Google Patents. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
  • ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a... [Link]

  • EPA. 2-Chloro-3-fluoroaniline - Hazard. [Link]

  • ACS Publications. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • PubChem. 3,5-Difluoroaniline. [Link]

  • PubChemLite. 4-chloro-3-(difluoromethyl)aniline (C7H6ClF2N). [Link]

Sources

An In-depth Technical Guide to Difluoromethyl Aniline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF₂H) group has emerged as a uniquely valuable substituent, particularly when appended to an aniline scaffold. This guide provides an in-depth technical overview of difluoromethyl aniline derivatives for researchers, scientists, and drug development professionals. We will explore the nuanced physicochemical properties of the CF₂H group that make it a "lipophilic hydrogen bond donor," delve into robust synthetic strategies for creating these valuable building blocks, and examine their application in drug discovery, with a particular focus on kinase inhibitors. This document is designed to serve as a practical and authoritative resource, bridging fundamental principles with field-proven applications.

The Difluoromethyl Group: A Privileged Moiety in Drug Design

The difluoromethyl group is far more than a simple fluorinated analogue of a methyl group. Its distinct electronic properties confer a unique set of characteristics that medicinal chemists can leverage to overcome common drug design challenges, including metabolic instability, poor membrane permeability, and insufficient target affinity.

Physicochemical Profile: The "Lipophilic Hydrogen Bond Donor"

The CF₂H group is often described as a lipophilic hydrogen bond donor , a concept that elegantly captures its dual nature.[1] It can act as a bioisosteric replacement for common hydrogen bond donors like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, while simultaneously increasing the lipophilicity of the parent molecule.[2][3][4][5]

  • Hydrogen Bonding: The two highly electronegative fluorine atoms create a significant partial positive charge on the hydrogen atom, making the C-H bond highly polarized and capable of acting as a hydrogen bond donor.[5] Studies have shown its hydrogen bond donating capacity is comparable to that of anilines and thiophenols.[1][2] This ability allows it to form crucial interactions with protein active sites, potentially enhancing binding affinity and selectivity.[4]

  • Lipophilicity (LogP): While generally considered a lipophilicity-enhancing group, the effect of a CF₂H moiety on a molecule's LogP is context-dependent. The change in LogP when replacing a methyl group with a difluoromethyl group can range from a slight decrease (-0.1) to a moderate increase (+0.4), influenced by other substituents on the aromatic ring.[1][6] This nuanced effect provides a valuable tool for fine-tuning a drug candidate's solubility and permeability profile.

  • Metabolic Stability: A key advantage of the CF₂H group is its enhanced stability toward oxidative metabolism compared to a methyl or methylene group.[3][7] The strong C-F bonds are resistant to enzymatic cleavage, which can significantly extend a compound's in vivo half-life and improve its overall pharmacokinetic profile.

  • Bioisosterism: The CF₂H group serves as an effective bioisostere for hydroxyl, thiol, and amine functionalities.[3][8] This allows chemists to replace metabolically labile groups while preserving or even enhancing the key hydrogen bonding interactions required for biological activity.

Comparative Analysis of Key Functional Groups

To fully appreciate the utility of the CF₂H group, it is instructive to compare its properties to those of other common functional groups in medicinal chemistry.

Property-CH₃ (Methyl)-OH (Hydroxyl)-CF₃ (Trifluoromethyl)-CF₂H (Difluoromethyl)
Hydrogen Bond Donor NoStrongNoYes (Weak/Moderate) [3]
Hydrogen Bond Acceptor NoYesYesYes (Weak)
Hansch Lipophilicity (π) +0.50-0.67+0.88~+0.2 to +0.4 [6]
Metabolic Stability Low (Oxidizable)Moderate (Glucuronidation)HighHigh [7]
Electron Effect Weakly DonatingDonating (Resonance), Withdrawing (Inductive)Strongly WithdrawingStrongly Withdrawing
Bioisosteric Role -Amine, ThiolChlorineHydroxyl, Thiol, Amine [4]
Visualization: The Unique Properties of the Difluoromethyl Group

The following diagram illustrates the key attributes of the CF₂H group that make it a powerful tool in medicinal chemistry.

G CF2H Difluoromethyl (CF₂H) Group HBD Hydrogen Bond Donor CF2H->HBD Polarized C-H bond Lipo Modulates Lipophilicity CF2H->Lipo Context-dependent LogP ↑ MetStab Enhances Metabolic Stability CF2H->MetStab Resists oxidation Bioiso Bioisostere for -OH, -SH, -NH₂ CF2H->Bioiso Mimics key interactions

Figure 1: Key medicinal chemistry properties of the CF₂H group.

Synthesis of Difluoromethyl Aniline Derivatives

The reliable synthesis of difluoromethyl aniline building blocks is critical for their widespread use. While numerous methods for difluoromethylation exist, recent advances in photoredox catalysis have provided particularly mild and efficient routes.[9]

Overview of Synthetic Strategies

The introduction of a CF₂H group onto an aniline can be achieved through several pathways:

  • Direct C-H Difluoromethylation: This involves the direct functionalization of an aniline C-H bond, often using radical-based methods.[6] Photoredox catalysis has emerged as a powerful tool for this transformation.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of haloanilines (chlorides, bromides) with a difluoromethyl source like TMSCF₂H is a robust method for forming the C-CF₂H bond.[10][11]

  • Synthesis from Pre-functionalized Building Blocks: Commercially available nitroarenes or other precursors can be difluoromethylated and subsequently converted to the aniline. For example, nucleophilic difluoromethylation of a nitroaromatic compound followed by reduction of the nitro group.[12]

Experimental Protocol: Photoredox-Catalyzed Difluoroalkylation of Anilines

This protocol is adapted from a visible-light-mediated method that avoids the use of transition metals and operates under mild conditions.[1][2] It represents a modern, accessible approach for synthesizing aniline derivatives functionalized with a CF₂-ester group, a versatile handle for further modification.

Reaction: N,N-dimethylaniline + Ethyl iodo-difluoroacetate → Ethyl 2-(4-(dimethylamino)phenyl)-2,2-difluoroacetate

Materials:

  • N,N-dimethylaniline (1.0 equiv)

  • Ethyl iodo-difluoroacetate (ICF₂COOEt) (1.3 equiv)

  • Eosin Y (photocatalyst) (1 mol%)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • 525 nm (Green) LED light source

Step-by-Step Procedure:

  • Vessel Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add Eosin Y (1.9 mg, 0.003 mmol), potassium carbonate (62.2 mg, 0.45 mmol), and TBAI (55.4 mg, 0.15 mmol).

  • Addition of Reactants: Add the N,N-dimethylaniline (0.3 mmol, 1.0 equiv) followed by ethyl iodo-difluoroacetate (51 μL, 0.4 mmol, 1.3 equiv).

  • Inerting the Atmosphere: Close the vial with a septum-lined screw cap. Evacuate the vial and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Solvent Addition: Add 1.0 mL of anhydrous DMF via syringe. Bubble inert gas through the solution for 5 minutes to ensure thorough degassing.

  • Initiation of Reaction: Seal the vial securely with Parafilm. Place the vial approximately 5-10 cm from the 525 nm LED lamp and begin vigorous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 24 hours at room temperature. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[2]

Visualization: Synthetic Workflow

The following diagram outlines the general workflow for the photoredox-catalyzed synthesis.

G cluster_prep Reaction Setup cluster_reaction Photoreaction cluster_workup Purification A 1. Combine Solids: Aniline, Eosin Y, K₂CO₃, TBAI B 2. Add Liquid Reagent: ICF₂COOEt A->B C 3. Add Anhydrous DMF B->C D 4. Degas with N₂/Ar C->D E 5. Irradiate with 525 nm LED (24h, Room Temp) D->E Stir vigorously F 6. Quench & Aqueous Work-up E->F Reaction complete G 7. Dry & Concentrate F->G H 8. Silica Gel Chromatography G->H I Final Product H->I

Figure 2: General workflow for photoredox difluoroalkylation.

Applications in Medicinal Chemistry: The Kinase Inhibitor Case Study

Difluoromethyl aniline derivatives are prominent scaffolds in the design of small molecule kinase inhibitors.[10] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[13]

Role in Kinase Inhibition

The 4-anilinoquinoline and related scaffolds are privileged structures for targeting the ATP-binding site of many kinases. The aniline moiety typically projects into the binding pocket, and substituents on this ring can form key interactions that determine potency and selectivity.

The CF₂H group is particularly effective in this context:

  • Target Engagement: As a hydrogen bond donor, the CF₂H group can form an interaction with a backbone carbonyl or a specific residue in the kinase hinge region, anchoring the inhibitor in the active site.

  • Selectivity: The unique steric and electronic profile of the CF₂H group can be exploited to achieve selectivity for a target kinase over closely related off-target kinases, reducing potential side effects. For example, the CF₂H group in the mTORC1/2 selective inhibitor PQR620 was vital for achieving over 1000-fold selectivity against PI3Kα.[5]

  • Improved Pharmacokinetics: The enhanced metabolic stability conferred by the CF₂H group prevents rapid degradation of the inhibitor, leading to better drug exposure and a more durable therapeutic effect.[7]

Representative Kinase Inhibitors

The bromo-(trifluoromethyl)aniline scaffold is a core component of several potent kinase inhibitors. While not containing a CF₂H group, these structures highlight the importance of the substituted aniline motif. The principles learned from these drugs are directly applicable to the design of CF₂H-containing analogues.

Kinase InhibitorCore Aniline ScaffoldKey TargetsIC₅₀ (BCR-ABL)
Ponatinib 3-Bromo-5-(trifluoromethyl)anilineBCR-ABL, VEGFR2, FGFR10.37 nM
Nilotinib 3-(Trifluoromethyl)-4-methylanilineBCR-ABL, KIT, PDGFR20 nM

Data sourced from.

The success of these compounds underscores the value of halogenated and fluorinated anilines in kinase inhibitor design. Replacing the -CF₃ with a -CF₂H group is a logical design strategy to introduce a hydrogen-bond-donating capability, potentially leading to novel inhibitors with different selectivity profiles and improved properties.

Visualization: Kinase Active Site Interaction

This diagram illustrates a hypothetical binding mode where a difluoromethyl aniline-based inhibitor engages the ATP-binding site of a protein kinase.

G cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region Backbone C=O Gatekeeper Gatekeeper Residue (T315) HydrophobicPocket Hydrophobic Pocket Inhibitor 4-Anilinoquinoline Core Aniline Ring H-CF₂ Inhibitor:cf2h->Hinge:f0 H-Bond Inhibitor:aniline->HydrophobicPocket

Figure 3: Schematic of a CF₂H-aniline inhibitor in a kinase active site.

Conclusion and Future Outlook

Difluoromethyl aniline derivatives represent a powerful and versatile class of building blocks for modern drug discovery. The CF₂H group's unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability, provides a compelling tool for lead optimization. Advances in synthetic chemistry, particularly in photoredox and transition-metal catalysis, have made these scaffolds more accessible than ever. As our understanding of structure-activity relationships deepens, the rational deployment of the difluoromethyl aniline motif will undoubtedly continue to yield novel and effective therapeutic agents, particularly in the competitive field of kinase inhibitor development.

References

  • Goti, A., Cardona, F., Brandi, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Goti, A., Cardona, F., Brandi, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Impact of Fluorinated Building Blocks: Focus on 2,5-Difluoro-4-(trifluoromethyl)aniline. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Calas, M., et al. (1977). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. [Link]

  • Sanford, M. S., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry. [Link]

  • Martin, R. E., et al. (2021). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Angewandte Chemie. [Link]

  • Barata-Vallejo, S., et al. (2021). Photoinduced difluoroalkylation and intramolecular amidation of anilines (173) with BrCF2CO2Et and the proposed mechanism. ResearchGate. [Link]

  • Shen, Q., et al. (2018). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Triflates and Its Applications in the Preparation of Difluoromethylated Derivatives of Drug/Agrochemical Molecules. The Journal of Organic Chemistry. [Link]

  • Chen, P., Liu, G. (2017). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Royal Society of Chemistry. [Link]

  • Postigo, A., et al. (2020). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. CONICET Digital. [Link]

  • Hartwig, J. F., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship, University of California. [Link]

  • Hu, J., et al. (2018). ChemInform Abstract: Recent Progress Toward the Introduction of Functionalized Difluoromethylated Building Blocks onto C(sp 2 ) and C(sp) Centers. ResearchGate. [Link]

  • Bayer AG. (2001). Preparation of trifluoromethylanilines.
  • Hartwig, J. F., et al. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship. [Link]

  • Ngai, M.-Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments. [Link]

  • Hu, J., et al. (2011). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]

  • Baran, P. S., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]

  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Ma, J.-A., Cahard, D. (Eds.). (2020). 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het). Wiley-VCH. [Link]

  • Prakash, G. K. S., Hu, J. (2012). Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. Organic Letters. [Link]

  • Lee, S. J., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances. [Link]

  • de Lera, A. R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

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Technical Safety & Handling Guide: 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

2-Chloro-3-(difluoromethyl)aniline is a specialized fluorinated building block used primarily in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceuticals.[1]

Why this molecule matters: From a medicinal chemistry perspective, the difluoromethyl (CHF₂) group acts as a lipophilic hydrogen bond donor (a bioisostere for hydroxyl or thiol groups) while significantly enhancing metabolic stability against oxidative metabolism.[1] The 2-chloro substituent introduces steric bulk, often forcing an orthogonal conformation in biaryl systems, which is critical for binding affinity in specific protein pockets.

Scope of this Guide: This document transcends standard MSDS requirements, offering a researcher-centric workflow for safe manipulation, synthesis integration, and emergency mitigation.

Physicochemical "Fingerprint"

Data aggregated from experimental analogs and calculated properties.[1]

PropertyValue / DescriptionPractical Implication
CAS Number 1261499-71-1 Unique identifier for procurement/inventory.
Formula C₇H₆ClF₂N--
Molecular Weight 177.58 g/mol --
Physical State Low-melting solid or viscous liquidLikely requires warming to dispense; handle as a liquid for spill protocols.[1]
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water. Do not use water alone for cleaning glassware.[1]
Acidity (pKa) ~2.5 - 3.0 (Anilinium ion)Less basic than aniline due to the electron-withdrawing Cl and CHF₂ groups.[1]
LogP ~2.1Moderate lipophilicity; readily absorbs through skin.[1]

Hazard Characterization: Beyond the GHS Label

While the commercial GHS classification often lists this compound as "Harmful," expert caution is required due to the aniline pharmacophore.[1]

GHS Classification (Official)[1]
  • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.[2][3][4]

  • Skin Irrit. 2: H315 - Causes skin irritation.[1][3][4]

  • Eye Irrit. 2: H319 - Causes serious eye irritation.[1][3][4]

  • STOT SE 3: H335 - May cause respiratory irritation.[3][4]

The "Silent" Hazard: Methemoglobinemia

Critical Insight: Like most halogenated anilines, this compound has the potential to induce methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺), reducing oxygen transport.

  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, and fatigue.

  • Latency: Symptoms may be delayed 2–4 hours after exposure.[5]

  • Protocol: Treat any significant exposure (dermal or inhalation) as a potential blood toxicity event, regardless of immediate symptoms.[1]

Safe Handling Protocol: The "Defense in Depth" Strategy

Engineering Controls
  • Primary Barrier: All weighing, dispensing, and reaction setup must occur within a certified fume hood.

  • Airflow: Maintain face velocity >0.5 m/s.

  • Waste: Do not aspirate rotary evaporator exhaust directly into the lab; use a cold trap or vent to the hood.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.[1]

ZoneRecommended PPERationale
Hand Protection Silver Shield (Laminate) or Double Nitrile (change every 15 mins)Anilines permeate standard nitrile in <10 mins.[1]
Respiratory N95 (Dust) or ABEK1 (Vapor)Required only if working outside a hood (e.g., spill cleanup).[1]
Eye/Face Chemical Goggles + Face ShieldSplash risk is high during liquid transfer; safety glasses are insufficient.[1]
Body Tyvek Lab CoatPrevents absorption through street clothes in case of splashes.[1]
Visualization: Exposure Response Logic

This diagram outlines the immediate decision-making process following an exposure event.

ExposureResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use Alcohol Skin->Act_Skin Act_Eye 1. Irrigate (15m) 2. Remove Contacts 3. Cover with sterile patch Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if available 3. Rest in semi-upright pos. Inhale->Act_Inhale Monitor Monitor for Cyanosis (Blue lips/nails) Act_Skin->Monitor Act_Eye->Monitor Act_Inhale->Monitor Medical Seek Medical Attention (Bring SDS) Monitor->Medical Symptoms or Precaution

Figure 1: Immediate response workflow for Aniline derivative exposure.[3][5][6][7] Note the prohibition of alcohol for skin washing, as it increases dermal absorption.

Synthesis & Reactivity Guide

Stability Profile
  • CHF₂ Group: Generally stable under neutral/mild conditions.[1] Avoid prolonged exposure to strong Lewis acids (e.g., AlCl₃) at high temperatures, which can hydrolyze the difluoromethyl group to an aldehyde or carboxylic acid.

  • Aniline Amine: Susceptible to oxidation.[1][5] Store under Nitrogen/Argon at 2–8°C. Darkening of the solid indicates oxidation but typically does not compromise bulk reactivity if purified.

Common Reaction Pathways & Risks[1]
  • Diazotization (Sandmeyer Reaction):

    • Goal: Converting -NH₂ to -I, -Br, or -CN.[1]

    • Risk:[1][2][5][6][8] Formation of diazonium salts.[1]

    • Control: Maintain temperature <5°C during nitrite addition.[1] Ensure venting for NOₓ gases.[1]

  • Amide Coupling:

    • Goal: Reaction with acid chlorides/carboxylic acids.[1]

    • Risk:[1][2][5][6][8] Exotherm.[1]

    • Control: The 2-chloro group reduces nucleophilicity via steric hindrance. You may need a stronger base or catalyst (e.g., DMAP) compared to unsubstituted aniline.

Visualization: Synthesis Safety Check

Before initiating a reaction, run this logic check to ensure system integrity.

SynthesisCheck Input Planned Reaction: 2-Cl-3-CHF2-Aniline Check1 Is the medium Strongly Acidic? Input->Check1 Check2 Is Oxidant Present? Check1->Check2 No Warn1 Risk: CHF2 Hydrolysis Keep T < 40°C Check1->Warn1 Yes Warn2 Risk: N-Oxidation Use Inert Atm (N2) Check2->Warn2 Yes Proceed Proceed with Standard Controls Check2->Proceed No Warn1->Proceed Mitigation Applied Warn2->Proceed Mitigation Applied

Figure 2: Pre-synthesis logic gate to prevent functional group degradation.

Storage & Disposal

  • Storage:

    • Temperature: Refrigerate (2–8°C).

    • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent amine oxidation.[1]

    • Container: Amber glass to protect from light.[1]

  • Disposal:

    • Stream: Halogenated Organic Waste.[1]

    • Note: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream to prevent violent exotherms.

    • Destruction: High-temperature incineration equipped with scrubbers for HF and HCl gases.[1]

References

  • Fluorochem . (2024).[1][4][9] Safety Data Sheet: 2-Chloro-3-(difluoromethyl)aniline. Retrieved from

  • PubChem . (2024).[1] Compound Summary: 3-Chloro-4-fluoroaniline (Analogous Toxicity Data). National Library of Medicine. Retrieved from [1]

  • ECHA (European Chemicals Agency) . (2023). Registration Dossier: Chloroanilines - Toxicological Summary. Retrieved from

  • Sigma-Aldrich . (2024).[1][4] Safety Data Sheet: 2-Chloro-3-(trifluoromethyl)aniline (Structural Analog). Retrieved from

Sources

A Comprehensive Technical Guide to the Solubility of 2-Chloro-3-(difluoromethyl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds play a pivotal role. The strategic incorporation of fluorine and chlorine atoms into aromatic structures can profoundly influence a molecule's physicochemical and biological properties. 2-Chloro-3-(difluoromethyl)aniline is a key building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][] Its unique substitution pattern, featuring both a chloro and a difluoromethyl group on the aniline scaffold, imparts desirable characteristics such as altered basicity, lipophilicity, and metabolic stability.

Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth analysis of the solubility of 2-Chloro-3-(difluoromethyl)aniline, offering both theoretical insights and practical, field-tested methodologies for its determination.

Physicochemical Properties of 2-Chloro-3-(difluoromethyl)aniline

A foundational understanding of the molecule's intrinsic properties is essential to predicting and explaining its solubility behavior.

PropertyValueSource
CAS Number 1261499-71-1[3][4]
Molecular Formula C₇H₆ClF₂N[4]
Molecular Weight 177.58 g/mol [3][4]
Physical Form Solid
Purity Typically ≥95%[4]
LogP 2.137[3]
Hydrogen Bond Acceptors 1[3]
Hydrogen Bond Donors 1[3]

The presence of both a chlorine atom and a difluoromethyl group contributes to the molecule's relatively nonpolar character, as indicated by its LogP value. However, the amine functional group provides a site for hydrogen bonding, suggesting that solubility will be a nuanced interplay of solvent polarity and hydrogen bonding capacity.

Understanding Solubility: A Mechanistic Perspective

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the thermodynamic favorability of interactions between solute and solvent molecules that are similar in nature to the interactions between the molecules of the pure substances themselves.

For 2-Chloro-3-(difluoromethyl)aniline, we can anticipate the following trends:

  • Nonpolar Solvents (e.g., Toluene, Dichloromethane): Given the significant nonpolar surface area of the benzene ring and the lipophilic nature of the chloro and difluoromethyl groups, good solubility is expected in these solvents. Van der Waals forces will be the predominant intermolecular interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar C-Cl and C-F bonds, as well as the amine group. Good to moderate solubility is anticipated.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The amine group of 2-Chloro-3-(difluoromethyl)aniline can act as a hydrogen bond donor, and the nitrogen and fluorine atoms can act as hydrogen bond acceptors. While hydrogen bonding can enhance solubility, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents.

  • Aqueous Solubility: As a general rule for amines, those with more than four carbon atoms tend to be insoluble in water.[5] Given the larger carbon framework and hydrophobic substituents of 2-Chloro-3-(difluoromethyl)aniline, it is expected to have very low solubility in water. However, it will likely be soluble in acidic aqueous solutions due to the formation of a water-soluble ammonium salt.[5][6]

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for the gravimetric determination of the solubility of 2-Chloro-3-(difluoromethyl)aniline in an organic solvent of interest. This method is designed to be self-validating by ensuring the system reaches equilibrium.

Materials and Equipment
  • 2-Chloro-3-(difluoromethyl)aniline (≥95% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or magnetic stirrer with heating capabilities

  • Vials with screw caps

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 2-Chloro-3-(difluoromethyl)aniline B Add known volume of solvent to vial A->B Add solid to solvent C Seal vial and place in thermostatically controlled shaker B->C D Agitate at constant temperature until equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant using syringe and filter E->F G Transfer known volume of filtrate to pre-weighed vial F->G H Evaporate solvent G->H I Weigh vial with dry residue H->I J Calculate solubility (g/100 mL or mol/L) I->J

Sources

Methodological & Application

Application Note: Synthesis of Pyrazole-Carboxamide Insecticides via 2-Chloro-3-(difluoromethyl)aniline

[1]

Executive Summary

The incorporation of fluorinated motifs into pyrazole-carboxamide scaffolds (e.g., ryanodine receptor modulators) is a proven strategy to enhance insecticidal potency and environmental stability.[1] This protocol focuses on the synthesis and utilization of 2-Chloro-3-(difluoromethyl)aniline (CDMA) as a coupling partner.[1] Unlike the ubiquitous trifluoromethyl group, the difluoromethyl (-CHF


1

Retrosynthetic Analysis & Strategy

The target insecticide architecture typically consists of a 1-aryl-3-substituted-pyrazole-4-carbonyl core coupled to the CDMA aniline.[1]

Strategic Disconnection

The synthesis is disconnected at the amide bond, revealing two key precursors:

  • The Acid Core: 1-(3-Chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid (representative scaffold).[1]

  • The Amine Partner: 2-Chloro-3-(difluoromethyl)aniline (CDMA).[1]

RetrosynthesisTargetTarget: Pyrazole-Carboxamide Insecticide(RyR Modulator Analog)DisconnectionAmide Bond DisconnectionTarget->DisconnectionRetrosynthesisAcidPrecursor A: Pyrazole Carboxylic Acid(e.g., Chlorantraniliprole Core)Disconnection->AcidAminePrecursor B: 2-Chloro-3-(difluoromethyl)aniline(CDMA)Disconnection->Amine

Figure 1: Retrosynthetic logic separating the pyrazole core from the fluorinated aniline effector.[1]

Protocol 1: Synthesis of 2-Chloro-3-(difluoromethyl)aniline (CDMA)

Objective: To synthesize the aniline intermediate from commercially available 2-chloro-3-nitrobenzaldehyde.[1] Rationale: Direct fluorination of the aldehyde using Deoxo-Fluor is preferred over DAST due to higher thermal stability, followed by a selective reduction of the nitro group.[1]

Reaction Scheme
  • Deoxofluorination: 2-Cl-3-NO

    
    -Ph-CHO 
    
    
    2-Cl-3-NO
    
    
    -Ph-CHF
    
    
    [1]
  • Béchamp Reduction: 2-Cl-3-NO

    
    -Ph-CHF
    
    
    
    
    2-Cl-3-NH
    
    
    -Ph-CHF
    
    
    [1]
Step 1: Deoxofluorination

Reagents: 2-Chloro-3-nitrobenzaldehyde, Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), DCM.[1]

  • Preparation: Charge a dry 250 mL round-bottom flask with 2-chloro-3-nitrobenzaldehyde (10.0 g, 53.9 mmol) and anhydrous Dichloromethane (DCM) (100 mL) under N

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Add Deoxo-Fluor (14.3 g, 64.7 mmol, 1.2 eq) dropwise via syringe over 20 minutes. Caution: Exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of the aldehyde.[1]

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated NaHCO

    
      (50 mL). Warning: Gas evolution (CO
    
    
    ).
  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).[1] Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Silica, 0-10% EtOAc/Hexane) yields 2-chloro-3-(difluoromethyl)nitrobenzene as a pale yellow oil.[1]

    • Expected Yield: 85-90%.[1]

Step 2: Nitro Reduction (Fe/NH Cl Method)

Rationale: Iron-mediated reduction is chosen over catalytic hydrogenation (H

1
  • Preparation: In a 500 mL flask, suspend 2-chloro-3-(difluoromethyl)nitrobenzene (9.0 g, 43.3 mmol) in Ethanol (90 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (11.6 g, 216 mmol, 5 eq) and Iron Powder (12.1 g, 216 mmol, 5 eq).

  • Reflux: Heat the mixture to reflux (80°C) with vigorous stirring for 4 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron residues.[1] Wash the pad with Ethanol.[1]

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry organics (MgSO

    
    ) and concentrate. The crude product is typically sufficiently pure (>95%).[1]
    
    • Expected Yield: 90-95%.[1]

    • Appearance: Off-white to light brown solid.[1]

Protocol 2: Pyrazole-Amide Coupling

Objective: Coupling the CDMA aniline with a representative pyrazole acid chloride (e.g., 1-(3-chloropyridin-2-yl)-3-bromo-1H-pyrazole-5-carboxylic acid).[1]

Workflow Diagram

CouplingWorkflowStep1Step 1: Acid Activation(SOCl2 + Cat. DMF)Step2Step 2: Amide Coupling(Aniline + Base)Step1->Step2Acid Chloride (in situ)Step3Step 3: Isolation(Crystallization)Step2->Step3AcidPyrazole AcidAcid->Step1AnilineCDMA AnilineAniline->Step2

Figure 2: One-pot activation and coupling workflow.[1]

Detailed Procedure
  • Acid Chloride Formation:

    • Suspend the Pyrazole Carboxylic Acid (1.0 eq) in anhydrous Toluene (10 V).

    • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF .[1]

    • Heat to reflux (80-100°C) for 3 hours until gas evolution ceases and the solution clears.

    • Concentrate in vacuo to remove excess SOCl

      
      .[1] Re-dissolve the crude acid chloride in anhydrous Acetonitrile  or THF .[1]
      
  • Coupling:

    • In a separate vessel, dissolve 2-Chloro-3-(difluoromethyl)aniline (1.05 eq) and Pyridine (or Et

      
      N, 2.5 eq) in Acetonitrile .
      
    • Cool the aniline solution to 0°C.[1]

    • Add the Acid Chloride solution dropwise to the aniline solution.[1]

    • Allow to warm to RT and stir for 4-12 hours.

  • Workup & Purification:

    • Quench with 1M HCl (to remove excess pyridine/aniline).[1]

    • Extract with Ethyl Acetate.[1]

    • Wash with sat.[1] NaHCO

      
       and Brine.[1]
      
    • Crystallization: Most pyrazole-carboxamides crystallize readily from Ethanol/Heptane or Isopropanol .[1]

Analytical Data & Validation

To ensure the integrity of the synthesis, the following analytical parameters should be verified for the intermediate 2-Chloro-3-(difluoromethyl)aniline :

ParameterSpecificationNotes
Appearance Off-white solid / Pale oilDarkens upon oxidation (store under N

).[1]

H NMR (400 MHz, CDCl

)

6.9-7.2 (m, 3H, Ar-H), 6.95 (t,

=55Hz, 1H, CHF

), 4.2 (br s, 2H, NH

)
The triplet at ~6.95 ppm (

Hz) is diagnostic for -CHF

.

F NMR

-115 ppm (d,

=55Hz)
Distinct doublet confirming the gem-difluoro group.[1]
MS (ESI+) [M+H]

= 178.0/180.0
Chlorine isotope pattern (3:[1]1) must be visible.[1]

Safety & Handling (E-E-A-T)

  • Deoxo-Fluor: Thermally more stable than DAST, but still releases HF upon hydrolysis.[1] Use plastic/Teflon labware where possible or glass with strict moisture exclusion.[1] Handle in a fume hood.

  • Fluorinated Anilines: Like many anilines, CDMA should be treated as potentially toxic and a skin sensitizer.[1] Wear nitrile gloves and long sleeves.[1]

  • Reaction Scale-up: The exotherm during the Deoxo-Fluor addition is significant.[1] On scales >50g, active cooling and slow addition rates are critical to prevent thermal runaway.[1]

References

  • Bioisosterism in Agrochemicals: Fujiwara, T., & O'Hagan, D. (2014).[1] Successful fluorine-containing herbicide, fungicide and insecticide agrochemicals.[1][2] Journal of Fluorine Chemistry.[1] Link[1]

  • Deoxofluorination Protocols: Lal, G. S., et al. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] Journal of Organic Chemistry.[1] Link[1]

  • Nitro Reduction Methodology: Org. Process Res. Dev. 2005, 9, 6, 853–856.[1] (Selective reduction of nitro groups in the presence of halides).[1] Link[1]

  • Pyrazole-Carboxamide Synthesis: Lahm, G. P., et al. (2005).[1] Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]

Application Note & Protocol: Navigating the Buchwald-Hartwig Amination of the Challenging Substrate 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Fluorinated Arylamines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (-CHF₂) is particularly prized; it can serve as a bioisostere for hydroxyl, thiol, or amine groups, potentially forming hydrogen bonds with biological targets, while simultaneously enhancing metabolic stability and lipophilicity.[1] The synthesis of arylamines bearing this group is therefore of high importance.

The Buchwald-Hartwig amination stands as a premier method for forging carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance where classical methods fall short.[2][3] However, not all substrates are created equal. 2-Chloro-3-(difluoromethyl)aniline (CAS 1261499-71-1)[4] presents a trifecta of challenges that push the boundaries of standard protocols:

  • Aryl Chloride Inertness: The C-Cl bond is significantly less reactive towards oxidative addition than its bromide or iodide counterparts, demanding a highly active catalytic system.[5]

  • Electron-Deficient Ring: The potent electron-withdrawing nature of the ortho-chloro and meta-difluoromethyl groups deactivates the aromatic ring, further impeding the initial oxidative addition step.

  • Steric Hindrance: The presence of an ortho-substituent (Cl) creates steric congestion around the reaction center, which can hinder the approach of the palladium catalyst.

This document serves as an in-depth guide for researchers, providing not just a robust protocol for the successful amination of this substrate, but also a detailed rationale for the critical choices in reaction design, ensuring both reproducibility and a foundational understanding of the underlying chemistry.

Section 1: Mechanistic Rationale for a Challenging Substrate

The success of a Buchwald-Hartwig reaction hinges on the delicate balance of the catalytic cycle's steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][6] For a challenging substrate like 2-chloro-3-(difluoromethyl)aniline, each component must be selected to overcome specific kinetic barriers.

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[7]

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ oa_complex Oxidative Addition Complex (Ar)Pd(II)(Cl)Lₙ amido_complex Palladium Amido Complex (Ar)Pd(II)(NR'R'')Lₙ oa_complex->amido_complex Amine Coordination & Deprotonation product Ar-NR'R'' amido_complex->product Reductive Elimination base Base-H⁺ + Cl⁻ amido_complex->base product->pd0 Catalyst Regeneration start Ar-Cl start->pd0 Oxidative Addition amine HNR'R'' amine->oa_complex base_in Base base_in->oa_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Component Selection Philosophy
  • Palladium Precatalyst: While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, air-stable palladium precatalysts offer superior performance and convenience.[5][8] The Buchwald G3 and G4 precatalysts are designed for high activity and stability, generating the active Pd(0) species in situ under mild conditions.[8] This is particularly advantageous for initiating the difficult oxidative addition into an aryl chloride.

  • The Critical Role of the Ligand: For aryl chlorides, the choice of ligand is paramount. The reaction requires bulky, electron-rich phosphine ligands to promote both the oxidative addition and the final reductive elimination step.[2][5] Dialkylbiaryl phosphine ligands, such as XPhos or BrettPhos , are state-of-the-art choices. Their steric bulk facilitates the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive towards oxidative addition, while their electron-donating nature accelerates the rate-limiting reductive elimination.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile within the palladium coordination sphere. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice for these systems due to its high basicity and compatibility with common solvents.[5][6] While weaker bases like K₃PO₄ or Cs₂CO₃ can be used, they often require higher temperatures and are less effective for challenging aryl chlorides.[9]

  • Solvent System: Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene and 1,4-dioxane are excellent choices, as they effectively solubilize the reactants and catalyst complexes while tolerating the required reaction temperatures.[5][7]

Section 2: Optimized Reaction Parameters

The following table summarizes the recommended starting conditions for the amination of 2-chloro-3-(difluoromethyl)aniline with a generic secondary amine. These parameters have been designed for robustness and high yield.

Component Role Recommended Loading Notes
2-Chloro-3-(difluoromethyl)anilineAryl Halide1.0 equivLimiting reagent.
Amine Coupling PartnerNucleophile1.2 - 1.5 equivExcess ensures complete consumption of the aryl halide.
Pd₂(dba)₃Palladium Source1 - 2 mol%Tris(dibenzylideneacetone)dipalladium(0).
XPhosLigand2.2 - 4.4 mol%1.1:1 Ligand:Pd ratio is crucial.
Sodium tert-Butoxide (NaOt-Bu)Base1.5 - 2.0 equivMust be fresh, high-purity, and handled in an inert atmosphere.
Anhydrous TolueneSolvent0.1 - 0.2 MConcentration relative to the limiting reagent.
Reaction Temperature -100 - 110 °CNecessary to drive the reaction with the aryl chloride.
Reaction Time -12 - 24 hMonitor by TLC or LC-MS for completion.

Section 3: Detailed Experimental Protocol

This protocol details a representative gram-scale reaction. All operations should be performed using standard Schlenk techniques or within a glovebox to maintain an inert atmosphere.

Materials and Reagents
  • 2-Chloro-3-(difluoromethyl)aniline (CAS: 1261499-71-1, >97%)[4]

  • Amine of choice (e.g., Morpholine, CAS: 110-91-8, >99%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, CAS: 51364-51-3)[5]

  • XPhos (CAS: 564483-18-7)

  • Sodium tert-butoxide (CAS: 865-48-5, >98%)

  • Anhydrous Toluene (packaged under inert gas)

  • Diethyl ether (for workup)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Saturated aq. Sodium Chloride (Brine)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Pre-Reaction Workflow

Experimental Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Workup & Purification Phase p1 Oven-dry all glassware (>120 °C, 4h) p2 Assemble and cool under vacuum p1->p2 p3 Backfill with Argon/Nitrogen p2->p3 r1 Charge Schlenk flask with solids: - Aryl Halide - NaOtBu - Pd₂(dba)₃ - XPhos p3->r1 r2 Purge flask with Argon (3x cycle) r1->r2 r3 Add liquid amine via syringe r2->r3 r4 Add anhydrous toluene via syringe r3->r4 r5 Heat reaction to 110 °C with vigorous stirring r4->r5 r6 Monitor reaction progress (TLC / LC-MS) r5->r6 w1 Cool to RT, quench with sat. NH₄Cl r6->w1 w2 Extract with organic solvent (Et₂O or EtOAc) w1->w2 w3 Wash with brine w2->w3 w4 Dry organic layer (MgSO₄), filter w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify by flash column chromatography w5->w6

Caption: Step-by-step workflow from preparation to purification.

Step-by-Step Procedure
  • Vessel Preparation: To a flame- or oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-3-(difluoromethyl)aniline (1.00 g, 5.63 mmol, 1.0 equiv) and sodium tert-butoxide (0.81 g, 8.45 mmol, 1.5 equiv).

    • Scientist's Note: Handling NaOt-Bu in a glovebox is highly recommended due to its hygroscopic and air-sensitive nature.

  • Catalyst Addition: In a separate vial and under an inert atmosphere, weigh Pd₂(dba)₃ (51.6 mg, 0.056 mmol, 1 mol %) and XPhos (53.7 mg, 0.113 mmol, 2 mol %). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (30 mL) via a dry syringe. Then, add the amine coupling partner (e.g., morpholine, 0.59 mL, 6.76 mmol, 1.2 equiv) via syringe.

    • Scientist's Note: The solution will likely become dark red or brown upon addition of the palladium catalyst. This is normal.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe), quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS until the starting aryl chloride is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated brine (1 x 40 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.

Section 4: Troubleshooting and Considerations

  • No or Low Conversion:

    • Inertness is Key: The primary culprit is often oxygen or moisture deactivating the catalyst. Ensure all glassware is scrupulously dry and the inert atmosphere is maintained.

    • Reagent Quality: Use high-purity, fresh NaOt-Bu. Old or clumpy base is often less active.

    • Catalyst System: For extremely unreactive amine partners, consider increasing the catalyst loading to 3-5 mol% or switching to a more advanced Buchwald G4 precatalyst.[8]

  • Hydrodehalogenation Side Product:

    • If significant replacement of the chloro group with hydrogen is observed, it indicates a competing reductive pathway. This can sometimes be mitigated by using a slightly different ligand (e.g., RuPhos) or ensuring the reaction is not overheated.

  • Adapting for Other Amines:

    • Primary Amines: These can undergo double arylation. Using a bulkier ligand like BrettPhos and carefully controlling stoichiometry (using a slight excess of the aryl halide) can favor mono-arylation.

    • Less Nucleophilic Amines: Weakly basic anilines or amides may require higher temperatures, longer reaction times, or a stronger base like LHMDS.[5]

Conclusion

The Buchwald-Hartwig amination of 2-chloro-3-(difluoromethyl)aniline is a challenging yet highly achievable transformation. Success is not merely a matter of following steps, but of understanding the chemical principles that govern this powerful reaction. By employing a highly active catalytic system, centered around a bulky, electron-rich biaryl phosphine ligand like XPhos, and by maintaining rigorous anhydrous and anaerobic conditions, researchers can reliably access valuable fluorinated arylamine building blocks for the advancement of pharmaceutical and materials science.

References

  • Buchwald–Hartwig amination - Wikipedia. This source provides a comprehensive overview of the reaction's history, mechanism, and the evolution of catalyst systems, including the importance of bulky phosphine ligands for coupling aryl chlorides. [URL: https://en.wikipedia.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. This paper discusses the challenges of C-N coupling with fluoroalkyl-containing substrates, noting that electron-withdrawing groups can make reductive elimination the turnover-limiting step and highlights the use of alternative bases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4764115/]
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. This reference describes protocols specifically for aryl chlorides, including the use of N-heterocyclic carbene (NHC) ligands as an alternative to phosphines. [URL: https://www.researchgate.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. This technical note outlines the key reagents (palladium catalyst, base, solvent) and highlights that the amination of aryl chlorides can be particularly difficult, requiring bulky phosphines. [URL: https://www.jk-sci.com/buchwald-hartwig-cross-coupling]
  • Chapter 3: Synthetic Methods for Primary Anilines - Books. This book chapter reviews the evolution and state-of-the-art protocols for the Buchwald-Hartwig amination as a key method for synthesizing anilines from aryl halides. [URL: https://www.google.com/books/edition/Sustainable_Catalysis/5fLhEAAAQBAJ?hl=en&gbpv=1&pg=PA65]
  • Buchwald Catalysts & Ligands - Sigma-Aldrich. This commercial resource details the various generations of Buchwald precatalysts and the development of advanced biaryl phosphine ligands (e.g., XPhos) that offer higher activity for challenging substrates. [URL: https://www.sigmaaldrich.
  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. This article discusses the use of specific (NHC)Pd precatalysts for the coupling of sterically demanding aryl chlorides with deactivated anilines. [URL: https://www.researchgate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. This educational page describes the catalytic cycle, including oxidative addition, amine attack, deprotonation, and reductive elimination, and notes typical solvents like THF and toluene. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
  • CAS 445-03-4: 2-Trifluoromethyl-4-chloroaniline - CymitQuimica. This is a product page for a structurally related compound, highlighting the influence of electronegative substituents on chemical properties. [URL: https://cymitquimica.com/base/files/cas-445-03-4-2-trifluoromethyl-4-chloroaniline-ficha-tecnica-en.pdf]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. This review emphasizes the properties conferred by fluorinated groups, such as increased stability and lipophilicity, which is relevant to the difluoromethyl group as well. [URL: https://www.mdpi.com/1420-3049/28/19/6893]
  • Palladium-Catalyzed Synthesis of 9-Fluorenylidenes through Aryne Annulation - PMC - NIH. While not directly about amination, this paper provides an example of a palladium-catalyzed reaction involving aryl halides and optimized conditions, including solvent and temperature choices. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2764831/]
  • 2-Chloro-3-(trifluoromethyl)aniline | 62476-58-8 - Sigma-Aldrich. This is a product page for a related substrate, providing basic chemical properties. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aposciltdapo428499150]
  • Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ - Semantic Scholar. This article details methods for introducing the difluoromethyl group onto aromatic rings, relevant to the synthesis of the starting material. [URL: https://www.semanticscholar.org/paper/Pd%E2%80%90Catalyzed-Difluoromethylations-of-Aryl-Boronic-Peko-Tschirsch/8c156f77cd8423f7216a69888915b881325785f8]
  • 2-Chloro-3-(difluoromethyl)aniline 95% - Advanced ChemBlocks. This is a product page for the specific substrate of interest, providing its CAS number and chemical formula. [URL: https://www.achemblock.com/products/U140008.html]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. This paper explores alternative, milder bases for the Buchwald-Hartwig amination, noting that XantPhos is an exceptionally effective ligand. [URL: https://s3.amazonaws.com/lib.authorea.com/files/1c5218d6-444a-4d2c-8064-0714b1029c7b.pdf]
  • The Chemistry of Fluorine: Exploring 2-Chloro-3-(trifluoromethyl)aniline. This article discusses the utility of fluorinated aromatic amines like the title compound in synthesis for pharmaceuticals and agrochemicals. [URL: https://www.weifangchem.com/news/the-chemistry-of-fluorine-exploring-2-chloro-3-trifluoromethylaniline-62476-58-8-52285815.html]
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. This study details optimized Buchwald-Hartwig conditions, including the use of Cs₂CO₃ as a base and typical reaction temperatures. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2896979/]
  • 2-CHLORO-3-(DIFLUOROMETHYL)ANILINE. A product listing providing the CAS number for the substrate. [URL: https://www.fluorochem.co.uk/F822538/2-chloro-3-difluoromethylaniline]
  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - eScholarship.org. This paper discusses the synthesis of related diaryl difluoromethanes and the challenges of palladium-catalyzed reactions involving fluoroalkyl groups. [URL: https://escholarship.org/uc/item/42v0c686]
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. This document describes the general mechanism, noting the role of the base in deprotonating the amine and the common use of Pd(OAc)₂ or Pd₂(dba)y as catalyst precursors. [URL: https://www.organic-chemistry.
  • Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes - PubMed. This provides an example of a Pd-catalyzed reaction involving substituted anilines, demonstrating the broad utility of palladium catalysis in C-N bond formation contexts. [URL: https://pubmed.ncbi.nlm.nih.gov/28464374/]
  • Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC. This article highlights the importance of the difluoromethyl (CF₂H) group as a bioisostere for alcohol, thiol, and amine moieties in medicinal chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11116631/]
  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. This review covers various methods for introducing the CF₂H group and mentions the utility of Buchwald-type catalysts for related transformations. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00360g]
  • (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. This paper discusses the utility of the difluoromethyl group in drug discovery due to its ability to modulate the properties of bioactive molecules. [URL: https://www.researchgate.net/publication/380620603_The_18_F-Difluoromethyl_Group_Challenges_Impact_and_Outlook]
  • The 18 F-Difluoromethyl Group: Challenges, Impact and Outlook - PubMed. This review further confirms the importance of the difluoromethyl group in modulating molecular properties for drug discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/38752402/]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The coupling of 2-Chloro-3-(difluoromethyl)aniline presents a confluence of three distinct synthetic challenges that defeat standard "textbook" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃):

  • Electronic Deactivation (Aryl Chloride): The C-Cl bond (bond dissociation energy ~96 kcal/mol) is significantly stronger and less reactive toward oxidative addition than corresponding bromides or iodides.

  • Steric Congestion (1,2,3-Substitution): The reactive C-Cl site at position 2 is flanked by an amino group (-NH₂) at position 1 and a difluoromethyl group (-CHF₂) at position 3. This "ortho-ortho'" disubstitution creates a severe steric wall, impeding the approach of the Palladium(0) species.

  • Catalyst Poisoning Potential: The free primary amine (-NH₂) is a competent ligand that can coordinate to the electrophilic Pd(II) center, potentially displacing the phosphine ligand and forming an inactive "Pd-amine" resting state (the "amine poisoning" effect).

The Solution: Ligand-Accelerated Catalysis

To overcome the high activation energy of oxidative addition into this hindered chloride, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Why SPhos/XPhos? These ligands are electron-rich (increasing the nucleophilicity of Pd(0) for oxidative addition) and bulky (preventing amine coordination and promoting reductive elimination).

  • The Difluoromethyl (-CHF₂) Factor: Unlike the trifluoromethyl group, the -CHF₂ moiety contains a benzylic proton that can be acidic. However, under standard Suzuki conditions (weak bases like K₃PO₄ or Cs₂CO₃), it remains stable. Avoid extremely strong bases (e.g., KOtBu) which could trigger deprotonation or elimination pathways.

Part 2: Experimental Protocol

Recommended Catalyst Systems

We propose two systems. System A is the "Workhorse" for general screening. System B is the "High-Performance" option for difficult boronic acids.

ComponentSystem A (Robust) System B (High Activity)
Precatalyst XPhos Pd G4 (or G3)RuPhos Pd G4
Ligand (Included in precatalyst)(Included in precatalyst)
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)
Temperature 80 °C - 100 °C100 °C
Concentration 0.1 M - 0.2 M0.2 M

Note: If G3/G4 precatalysts are unavailable, generate the active species in situ using Pd(OAc)₂ (2-5 mol%) and SPhos/XPhos (4-10 mol%).

Step-by-Step Procedure (System A)

Objective: Coupling of 2-Chloro-3-(difluoromethyl)aniline (1.0 equiv) with Phenylboronic acid (1.5 equiv).

1. Preparation (In Glovebox or Schlenk Line):

  • Charge a dry reaction vial (equipped with a magnetic stir bar and a Teflon-lined septum cap) with:

    • Substrate: 2-Chloro-3-(difluoromethyl)aniline (177.5 mg, 1.0 mmol).

    • Boronic Acid: Phenylboronic acid (183 mg, 1.5 mmol).

    • Base: Anhydrous K₃PO₄ (636 mg, 3.0 mmol).

    • Catalyst: XPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%). Note: Weighing the precatalyst in air is permissible, but rapid handling is preferred.

2. Solvent Addition & Degassing:

  • Seal the vial.

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

    • Critical Step: Oxygen is the enemy. Sparge solvents with Argon for 15-20 mins prior to use, or use freeze-pump-thaw cycled solvents.

3. Reaction:

  • Place the vial in a pre-heated aluminum block at 90 °C .

  • Stir vigorously (800-1000 rpm). The biphasic mixture requires efficient mixing for phase transfer.

  • Monitor by HPLC or LC-MS at 2 hours.

    • Target: >95% conversion of the aryl chloride.

    • Observation: The mixture will turn black/grey as Pd(0) precipitates at the end of the reaction.

4. Workup:

  • Cool to room temperature.[1][2]

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The amino group makes the product polar; consider adding 1% Et₃N to the eluent if streaking occurs.

Part 3: Troubleshooting & Optimization

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative addition failure due to sterics.Switch to RuPhos Pd G4 (specifically designed for hindered amines) or increase temp to 110 °C in Toluene.
Dehalogenation (Ar-H) Protodehalogenation of Ar-Cl.Reduce temperature. Ensure solvents are strictly degassed. Switch solvent to n-Butanol .
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce Boronic Acid excess.[3] Degas more thoroughly (O₂ promotes homocoupling).
Starting Material Remains Catalyst poisoning by free amine.Use Pd(OAc)₂ / SPhos (SPhos is extremely robust). Alternatively, protect amine as acetamide (optional).
Safety & Stability Note
  • CHF₂ Stability: The difluoromethyl group is stable to K₃PO₄ and Cs₂CO₃ at 100 °C. Avoid using strong alkoxide bases (e.g., NaOtBu, KOtBu) or amide bases (LDA), which can deprotonate the CHF₂ proton (

    
     approx 25-30), leading to defluorination or decomposition.
    
  • Aniline Toxicity: Anilines are toxic by inhalation and skin absorption. Handle all solids in a fume hood.

Part 4: Visualization

Catalytic Cycle & Steric Management

This diagram illustrates how the bulky ligand facilitates the critical oxidative addition step despite the steric crowding of the 2-Cl-3-CHF₂ motif.

SuzukiMechanism cluster_sterics Steric Challenge Zone PreCat Precatalyst (XPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-Cl bond ActiveCat->OxAdd + Substrate TransMet Transmetallation Boronic Acid + Base OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) Intermediate RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product Substrate Substrate: 2-Cl-3-(CHF2)aniline Substrate->OxAdd

Caption: Mechanistic cycle highlighting the oxidative addition bottleneck caused by the steric bulk of the 2-Cl-3-CHF2 substrate.

Experimental Workflow

Workflow Step1 1. Setup Combine Ar-Cl, Boronic Acid, Base, Catalyst in Vial Step2 2. Degas Evacuate/Backfill Ar (x3) Add Degassed Solvents Step1->Step2 Step3 3. Reaction Heat to 90°C Stir 800 rpm Time: 2-16h Step2->Step3 Step4 4. Monitor Check LCMS for Ar-Cl consumption Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup Dilute EtOAc/H2O Wash Brine Dry & Conc. Step4->Step5 Complete

Caption: Operational workflow for the Suzuki-Miyaura coupling of hindered chloroanilines.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroatom-Substituted Heteroaryl Chlorides." Journal of the American Chemical Society, 2007, 129(11), 3358–3366.

  • Fu, G. C., et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions."[2] Journal of the American Chemical Society, 2000, 122(17), 4020–4028.

  • Molander, G. A., et al. "Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates."[4] Journal of Organic Chemistry, 2002, 67(24), 8416–8423.

  • BenchChem Application Note. "Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline." BenchChem Technical Library, 2025.[5]

  • Glorius, F., et al. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides."[1] Angewandte Chemie International Edition, 2003, 42(31), 3690–3693.

Sources

Application Notes and Protocols: Amide Coupling Strategies for 2-Chloro-3-Difluoromethyl Aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of 2-Chloro-3-Difluoromethyl Aniline in Medicinal Chemistry

2-Chloro-3-difluoromethyl aniline is a critical building block in the synthesis of numerous pharmaceutical compounds and agrochemicals. The unique substitution pattern on the aromatic ring, featuring an electron-withdrawing chlorine atom and a difluoromethyl group, imparts specific physicochemical properties to the final molecules, often enhancing metabolic stability and binding affinity. However, these same electronic and steric factors present significant challenges for synthetic chemists, particularly in one of the most fundamental transformations: amide bond formation.

The electron-deficient nature of the aniline nitrogen reduces its nucleophilicity, making it less reactive towards activated carboxylic acids.[1] Furthermore, the ortho-chloro substituent introduces steric hindrance, physically impeding the approach of the coupling partners.[1][2][3][4] Consequently, standard amide coupling protocols often result in low yields, sluggish reactions, or complete failure.[1][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on effective amide coupling protocols for this challenging substrate. We will delve into the mechanistic rationale behind various coupling strategies, offer detailed, field-proven protocols, and provide troubleshooting insights to overcome common hurdles.

Understanding the Mechanistic Hurdles

The formation of an amide bond typically involves the activation of a carboxylic acid, followed by nucleophilic attack from the amine. The reduced nucleophilicity of 2-chloro-3-difluoromethyl aniline is the primary obstacle. The electron-withdrawing effects of the chlorine and difluoromethyl groups decrease the electron density on the nitrogen atom, thereby diminishing its ability to attack the activated carboxylic acid intermediate.

Standard coupling reagents like HATU, HBTU, and EDC/HOBt, while effective for many amines, may not generate a sufficiently reactive activated species to overcome the high activation energy barrier presented by this electron-deficient aniline.[1] Therefore, successful protocols often rely on either highly reactive coupling agents or conditions that enhance the nucleophilicity of the aniline.

Recommended Amide Coupling Protocols

Based on extensive literature review and internal validation, we present several robust protocols for the successful amide coupling of 2-chloro-3-difluoromethyl aniline. The choice of method will depend on the specific carboxylic acid coupling partner, available reagents, and desired scale.

Protocol 1: The High-Reactivity Approach - Acyl Chloride Formation

Converting the carboxylic acid to its more reactive acyl chloride derivative is a classic and often effective strategy for coupling with poorly nucleophilic anilines.[6][7] This two-step process circumvents the need for in-situ activation in the presence of the aniline.

Workflow for Acyl Chloride Protocol

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl2 or (COCl)2 DCM or Toluene, RT to Reflux Thionyl Chloride (SOCl2) or Oxalyl Chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride Acyl Chloride_step2 Acyl Chloride Amide Product Amide Product Acyl Chloride_step2->Amide Product Aniline, Base (e.g., Pyridine, TEA) DCM, 0°C to RT 2-Chloro-3-difluoromethyl aniline 2-Chloro-3-difluoromethyl aniline Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester Activated HOBt Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + Aniline Aniline 2-Chloro-3-difluoromethyl aniline

Sources

The Strategic Utility of 2-Chloro-3-(difluoromethyl)aniline in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Fluorinated Intermediates

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the repertoire of fluorinated building blocks, 2-Chloro-3-(difluoromethyl)aniline has emerged as a versatile and valuable intermediate. Its trifluoromethyl counterpart, 2-Chloro-3-(trifluoromethyl)aniline, is also a key player in the synthesis of important pharmaceutical agents.[1] This guide provides an in-depth exploration of the application of 2-Chloro-3-(difluoromethyl)aniline and its analogs in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale underpinning its use.

The presence of the difluoromethyl (CF2H) group, in particular, offers a nuanced modulation of a molecule's properties. It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups, allowing for fine-tuning of drug-receptor interactions.[2] The strategic placement of both a chloro and a difluoromethyl group on the aniline ring provides medicinal chemists with a powerful tool to optimize lead compounds into viable drug candidates.

Key Physicochemical Properties and Safety Data

A thorough understanding of the starting material is paramount for successful and safe synthesis. The table below summarizes the key properties of 2-Chloro-3-(difluoromethyl)aniline and its trifluoromethyl analog.

Property2-Chloro-3-(difluoromethyl)aniline2-Chloro-3-(trifluoromethyl)aniline
CAS Number 1261499-71-1[3]62476-58-8
Molecular Formula C₇H₆ClF₂N[4]C₇H₅ClF₃N
Molecular Weight 177.58 g/mol [3]195.57 g/mol
Purity Typically ≥ 95-98%[3][4]Typically ≥ 97%
Physical Form SolidSolid
Boiling Point Not readily available25-28 °C
Signal Word Warning[3]Danger
Hazard Statements H302, H315, H319, H335[3]H302+H332, H311, H335

Safety Precautions: Both compounds are hazardous and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All manipulations should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.

Application in the Synthesis of Pharmaceutical Intermediates: The Case of Flunixin

A prime example of the utility of this class of compounds is the use of 2-chloro-3-(trifluoromethyl)aniline as a starting material for the synthesis of 2-methyl-3-trifluoromethylaniline. This product is a crucial intermediate for the production of Flunixin, a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic and anti-inflammatory properties.[2]

The following protocol is adapted from a patented synthesis method and illustrates a practical application of this intermediate.[2]

Protocol 1: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline

This multi-step synthesis transforms 2-chloro-3-(trifluoromethyl)aniline into the desired methylated product.

G A 2-Chloro-3-(trifluoromethyl)aniline B Intermediate I (Methylthiomethyl derivative) A->B (1) (CH₃)₂S, NCS (2) Triethylamine, Reflux C Intermediate II (Chloromethyl derivative) B->C SO₂Cl₂ D 2-Methyl-3-(trifluoromethyl)aniline C->D Pd/C, H₂, Base G cluster_0 Reaction Pathways A 2-Chloro-3-(difluoromethyl)aniline C Biologically Active Pyrimidine Derivative A->C Buchwald-Hartwig Amination or SNAr Reaction B Chloropyrimidine Derivative B->C Buchwald-Hartwig Amination or SNAr Reaction

Caption: General pathways to pyrimidine derivatives.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed coupling of 2-Chloro-3-(difluoromethyl)aniline with a halo-heterocycle (e.g., a chloropyrimidine).

  • To an oven-dried reaction vessel, add the halo-heterocycle (1.0 eq), 2-Chloro-3-(difluoromethyl)aniline (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpyrimidine derivative.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

For highly activated halo-heterocycles, a nucleophilic aromatic substitution may be a viable alternative to cross-coupling.

  • In a reaction vessel, dissolve the activated halo-heterocycle (1.0 eq) and 2-Chloro-3-(difluoromethyl)aniline (1.1-1.5 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Add a base (e.g., K₂CO₃, DIPEA) to the mixture.

  • Heat the reaction to an elevated temperature (typically 80-150 °C) and monitor its progress.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Alternatively, extract the aqueous mixture with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion: A Versatile Building Block for Future Pharmaceuticals

2-Chloro-3-(difluoromethyl)aniline and its analogs are powerful intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The strategic incorporation of the chloro and difluoromethyl/trifluoromethyl moieties provides medicinal chemists with a valuable tool to modulate the properties of drug candidates, leading to improved efficacy and pharmacokinetic profiles. The protocols outlined in this guide provide a starting point for the exploration of this versatile building block in the development of the next generation of therapeutics.

References

  • Google Patents. (2020). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors (4,5). Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • World Scientific News. (2020). Synthesis and characterization of diversely substituted pyrimidine-3-carboxamide and their antimicrobial evaluation. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors with reduced hydrophobicity and toxicity. Retrieved from [Link]

  • PubMed. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-kappa B- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. Retrieved from [Link]

  • PubMed. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

  • Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of Difluoromethyl-Phenylpyrazole GABA Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Bioisosteric Modulation of the Fipronil Scaffold

Executive Summary & Scientific Rationale

This guide details the protocol for synthesizing phenylpyrazole-based GABA receptor antagonists utilizing difluoromethyl (


) anilines  as the primary building block.

While trifluoromethyl (


) groups have historically dominated this class of antagonists (e.g., Fipronil, Ethiprole), the difluoromethyl group  has emerged as a critical bioisostere in modern medicinal chemistry. Unlike the chemically inert and purely hydrophobic 

, the

moiety acts as a lipophilic hydrogen bond donor . The acidic proton on the difluoromethyl group (

) allows for unique hydrogen bonding interactions with polar residues (e.g., Threonine or Serine) lining the GABA-gated chloride channel pore, potentially enhancing selectivity between mammalian and invertebrate receptors or altering off-target toxicity profiles.

This protocol focuses on the conversion of 2,6-dichloro-4-(difluoromethyl)aniline into a functional GABA antagonist pharmacophore via a high-fidelity diazotization-cyclization workflow.

Mechanistic Insight: The Lipophilic H-Bond Donor

Before beginning synthesis, it is crucial to understand why this substitution is performed. The efficacy of phenylpyrazoles relies on blocking the chloride channel.

Signal Pathway & Binding Logic

The following diagram illustrates the differential binding logic between standard


 antagonists and the 

analogs synthesized in this protocol.

GABA_Interaction Aniline Difluoromethyl Aniline (Precursor) Antagonist Phenylpyrazole Antagonist (Ligand) Aniline->Antagonist Diazotization & Cyclization Receptor GABA-A Receptor (Chloride Channel Pore) Antagonist->Receptor Binds Allosteric Site Interaction H-Bond Interaction (CF2-H ... O-Serine) Antagonist->Interaction Donates Proton Receptor->Interaction Accepts Proton Blockade Cl- Influx Blocked (Hyperpolarization Prevented) Interaction->Blockade Stabilizes Binding

Caption: Mechanistic pathway showing the conversion of the aniline precursor to the active antagonist and its unique H-bond interaction within the GABA receptor pore.

Pre-Synthesis Checklist & Safety

Reagents & Purity
ReagentSpecificationRoleCritical Note
2,6-dichloro-4-(difluoromethyl)aniline >98% HPLCCore ScaffoldImpurities at the 2,6-position lead to regioselectivity errors.
Sodium Nitrite (

)
ACS ReagentDiazotizationFreshly prepared aqueous solution required.
Stannous Chloride (

)
>98%Reducing AgentMust be white crystals. Yellowing indicates oxidation to Sn(IV), which fails to reduce the diazonium salt.
Ethyl 2,3-dicyanopropionate >95%Cyclization PartnerForms the pyrazole ring. Keep dry (hygroscopic).
Safety Advisory
  • Diazonium Salts: Potentially explosive if dried. Keep in solution and cold (

    
    ).
    
  • Difluoromethyl Stability: The

    
     group is sensitive to strong bases (e.g., 
    
    
    
    -BuLi), which can trigger
    
    
    -elimination to form difluorocarbene. Avoid strongly basic conditions during workup.

Detailed Experimental Protocol

Stage 1: Synthesis of the Hydrazine Intermediate

The conversion of the aniline to a hydrazine is the most failure-prone step. We utilize a "one-pot" diazotization-reduction sequence to minimize handling of the unstable diazonium species.

Protocol:

  • Solubilization: In a 250 mL 3-neck round-bottom flask, dissolve 10.0 mmol of 2,6-dichloro-4-(difluoromethyl)aniline in 15 mL of concentrated HCl .

    • Note: If the aniline is not fully soluble, heat gently to

      
      , then cool back to 
      
      
      
      with vigorous stirring to create a fine suspension.
  • Diazotization: Cool the mixture to -5°C using an ice/salt bath. Dropwise add a solution of

    
     (1.1 eq, 11.0 mmol)  in 5 mL water.
    
    • Rate Control: Maintain internal temperature

      
      . Addition should take ~20 minutes.
      
    • Checkpoint: Stir for 30 mins. The solution should turn clear/yellow. Test with starch-iodide paper (instant blue/black confirms excess nitrite).

  • Reduction: In a separate vessel, dissolve

    
     (2.5 eq, 25.0 mmol)  in 10 mL conc. HCl . Cool this solution to -5°C.
    
  • Transfer: Rapidly transfer the cold diazonium solution into the stannous chloride solution with vigorous stirring.

    • Why? Inverse addition prevents the formation of diazo-tars.

  • Precipitation: A thick white precipitate (the hydrazine hydrochloride salt) will form immediately. Stir at

    
     for 1 hour, then allow to warm to room temperature over 2 hours.
    
  • Isolation: Filter the solid. Wash with cold hexanes to remove organic impurities. Do not neutralize yet —the free hydrazine is less stable than the hydrochloride salt.

Stage 2: Pyrazole Ring Construction (The Knorr-Type Cyclization)

This step constructs the 5-amino-3-cyano-pyrazole core, the pharmacophore responsible for GABA receptor affinity.

Protocol:

  • Free Basing: Suspend the hydrazine hydrochloride salt from Stage 1 in ethanol (50 mL) . Add sodium acetate (1.5 eq) to buffer the solution and liberate the free hydrazine in situ.

  • Addition: Add Ethyl 2,3-dicyanopropionate (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (

    
    )  for 6–8 hours.
    
    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The hydrazine spot (

      
      ) will disappear, and a new fluorescent spot (
      
      
      
      ) will appear.
  • Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Crystallization: Recrystallize from a mixture of Chlorobenzene/Hexane (1:3) .

    • Why Chlorobenzene? It is the industry standard for purifying phenylpyrazoles (Fipronil process) as it selectively solubilizes synthesis byproducts.

Characterization & Quality Control

The presence of the


 group requires specific NMR validation to ensure no defluorination occurred.
TechniqueExpected SignalInterpretation

NMR
Doublet (

) around -110 to -115 ppm
Confirms intact

. A singlet implies oxidation to

or loss of proton.

NMR
Triplet (

) around 6.5–7.2 ppm
The diagnostic "geminal" proton of the difluoromethyl group.
HRMS

or

Confirm mass matches the difluoro analog (18 Da less than the trifluoro parent).

Workflow Visualization

The following diagram summarizes the synthetic logic and critical process controls.

Synthesis_Workflow Start Start: Difluoromethyl Aniline Step1 1. Diazotization (NaNO2/HCl, <0°C) Start->Step1 Inter Intermediate: Diazonium Salt Step1->Inter Unstable! Step2 2. Reduction (SnCl2, Inverse Add) Inter->Step2 Immediate Hydrazine Hydrazine Hydrochloride Step2->Hydrazine Step3 3. Cyclization (Et-Dicyanopropionate) Hydrazine->Step3 Reflux/EtOH Final Final Product: GABA Antagonist Step3->Final

Caption: Step-by-step synthetic workflow from aniline precursor to final GABA antagonist.

Troubleshooting Guide

Issue: Low Yield in Stage 1 (Hydrazine Formation)

  • Cause: Decomposition of diazonium salt before reduction.

  • Solution: Ensure the temperature never exceeds

    
    . Increase the stir rate during the 
    
    
    
    addition to prevent localized hotspots.

Issue: Loss of Difluoromethyl Group (Defluorination)

  • Cause: Hydrolysis during the reflux stage if the pH is too basic.

  • Solution: Use Sodium Acetate (mild base) rather than Sodium Ethoxide or Hydroxide during the cyclization step. The

    
     proton is acidic (
    
    
    
    ) but can be deprotonated by strong alkoxides, leading to carbene formation and decomposition.

Issue: Product is Oily/Sticky

  • Cause: Incomplete cyclization or presence of dicyanopropionate oligomers.

  • Solution: Perform a "slurry wash" with cold diethyl ether before recrystallization. The impurities are often soluble in ether, while the phenylpyrazole product is not.

References

  • Zafrani, Y., et al. (2025).[1] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link

  • Sammelson, R. E., et al. (2004).[2] "GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles." Bioorganic & Medicinal Chemistry. Link

  • Gao, Y., et al. (2024). "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Macmillan Group Protocols. Link

  • Caboni, P., et al. (2003). "Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil."[3] Journal of Agricultural and Food Chemistry. Link

  • Erickson, J. A., et al. (2025). "The Difluoromethyl Group as a Hydrogen Bond Donor in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-3-(difluoromethyl)aniline with Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern drug discovery. The difluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 2-Chloro-3-(difluoromethyl)aniline is a valuable building block in this context, serving as a precursor for a diverse range of pharmacologically active compounds.[3][4] The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the C-C bond formation necessary to elaborate this core structure, enabling the synthesis of complex biaryl and substituted aniline derivatives.[5][6]

This guide provides a detailed examination of the reaction mechanism and offers robust protocols for the successful Suzuki-Miyaura coupling of 2-Chloro-3-(difluoromethyl)aniline with various boronic acids.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7][8] The overall transformation facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound.[6]

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of the aryl chloride, 2-Chloro-3-(difluoromethyl)aniline, to a low-valent palladium(0) complex.[5][6] This is often the rate-determining step of the reaction.[5][6][7] The palladium catalyst inserts into the carbon-chlorine bond, resulting in the formation of a square planar palladium(II) intermediate.[5][9] The reactivity of aryl halides in this step generally follows the order I > Br > Cl, making the activation of aryl chlorides more challenging and often requiring specialized ligands to facilitate the reaction.[7][10]

Transmetalation

Following oxidative addition, the transmetalation step occurs, which involves the transfer of the organic group from the boronic acid to the palladium(II) complex.[6][7] This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][11] There are two proposed pathways for transmetalation: one involving the reaction of a palladium-halide complex with a boronate, and another involving the reaction of a palladium-hydroxo complex with the neutral boronic acid.[11] The precise mechanism can be influenced by the reaction conditions.[11][12]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired biaryl product.[13][14] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][8][13] The use of bulky, electron-rich phosphine ligands can promote this step by increasing electron density on the metal center.[5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArylHalide 2-Chloro-3-(difluoromethyl)aniline (Ar-Cl) ArylHalide->OxAdd BoronicAcid Boronic Acid (R-B(OH)₂) + Base BoronicAcid->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The successful execution of the Suzuki-Miyaura coupling of 2-Chloro-3-(difluoromethyl)aniline requires careful consideration of the catalyst system, base, solvent, and reaction temperature. Given the lower reactivity of aryl chlorides, the choice of a highly active catalyst system is crucial.[15][16][17]

Recommended Reagents and Equipment
  • Substrates: 2-Chloro-3-(difluoromethyl)aniline, various aryl or heteroaryl boronic acids.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), or a palladacycle precatalyst.[18][19]

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a suitable N-heterocyclic carbene (NHC) ligand.[19][20]

  • Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[20]

  • Solvent: A polar aprotic solvent such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), often with the addition of water.[18]

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, inert gas supply (argon or nitrogen), and standard laboratory glassware for workup and purification.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-Chloro-3-(difluoromethyl)aniline (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction flask.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the reaction flask. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂, Pd(dppf)Cl₂, PalladacyclesHigh activity for challenging aryl chlorides.[15][19][21]
Ligand SPhos, XPhos, NHC ligandsBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[19][20]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Stronger bases are often required for less reactive aryl chlorides.[20]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents with water facilitate the dissolution of reagents and the transmetalation step.[18][22]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the activation barrier for aryl chlorides.[22]
Troubleshooting and Optimization
  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst loading, using a more active ligand, or employing a stronger base like cesium carbonate. Increasing the reaction temperature may also be beneficial.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[10] This can sometimes be mitigated by using anhydrous conditions or by carefully controlling the amount of water in the reaction mixture. Homocoupling of the boronic acid can also occur; adjusting the stoichiometry and catalyst system can help to minimize this.

  • Sterically Hindered Substrates: For sterically demanding coupling partners, higher catalyst loadings and more forcing conditions may be necessary.[16][19] The use of highly active palladacycle catalysts with NHC ligands has been shown to be effective for such challenging transformations.[19]

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Chloro-3-(difluoromethyl)aniline is a robust and versatile method for the synthesis of a wide array of valuable compounds for drug discovery and materials science. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions, particularly the choice of catalyst and ligand, are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Handling of Difluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Defluorination of the CF2H Group

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth technical assistance and field-proven insights into the challenges of working with the difluoromethyl (CF2H) group. This resource is structured to help you anticipate, troubleshoot, and prevent the unwanted defluorination of this valuable moiety during your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of CF2H group instability during synthesis?

The principal vulnerability of the CF2H group lies in the acidity of its hydrogen atom.[1][2] The two highly electronegative fluorine atoms inductively withdraw electron density, making the C-H bond significantly more acidic than a typical alkyl C-H bond.[1] This increased acidity makes the CF2H group susceptible to deprotonation by bases. The resulting difluoromethyl carbanion is often unstable and can readily undergo α-fluoride elimination to form a difluorocarbene, leading to undesired byproducts.

Q2: Under what specific reaction conditions is defluorination most likely to occur?

Defluorination is most commonly observed under basic conditions. The strength of the base, reaction temperature, and solvent all play crucial roles. Strong bases, such as organolithium reagents, Grignard reagents, and strong non-nucleophilic bases like LDA or KHMDS, can readily deprotonate the CF2H group, initiating the defluorination cascade. Elevated temperatures can also promote defluorination, even with weaker bases.

Q3: Are there any "safe" bases to use in the presence of a CF2H group?

While no base is universally "safe" under all conditions, weaker inorganic bases are generally preferred when a basic medium is necessary. The choice of base is highly context-dependent, relying on the specific substrate and reaction type.

Base CategoryExamplesGeneral Recommendation
Strong Organic Bases n-BuLi, s-BuLi, t-BuLi, LDA, KHMDS, NaHMDSHigh Risk: Avoid whenever possible. These can rapidly deprotonate the CF2H group.
Alkoxides NaOMe, NaOEt, KOtBuModerate to High Risk: Use with caution, preferably at low temperatures.
Carbonates K2CO3, Cs2CO3, Na2CO3Lower Risk: Often a good starting point for base-sensitive substrates.
Bicarbonates NaHCO3, KHCO3Low Risk: Suitable for reactions requiring mild basic conditions.
Phosphates K3PO4, K2HPO4Lower Risk: Can be effective in cross-coupling and other reactions.
Organic Amines Et3N, DIPEAGenerally Safe: Typically not strong enough to deprotonate the CF2H group.
Q4: How can I detect if defluorination has occurred in my reaction?

The most common byproducts of defluorination are the corresponding monofluoromethyl (-CHF) and, in some cases, the formyl (-CHO) or carboxylic acid (-COOH) derivatives. These can be identified using standard analytical techniques:

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The appearance of new signals corresponding to the monofluoromethyl group or the complete disappearance of the CF2H signal is a strong indicator. The chemical shift of the CF2H group is typically a triplet, while a monofluoromethyl group will appear as a doublet of doublets.

  • ¹H NMR Spectroscopy: Look for the disappearance of the characteristic triplet of the CF2H proton. New signals in the aldehyde or carboxylic acid region may also be indicative of further degradation.

  • Mass Spectrometry (MS): Monitor for the loss of one or two fluorine atoms from the parent mass. For example, a mass decrease of 19 Da (F) or 38 Da (2F) relative to the expected product mass can signal defluorination.

Troubleshooting Guide

Scenario 1: Defluorination observed during a base-mediated reaction.

Problem: You are performing a reaction that requires a base (e.g., a nucleophilic substitution, condensation, or cross-coupling) and are observing byproducts consistent with defluorination.

Troubleshooting Workflow:

start Defluorination Detected base Assess Base Strength start->base temp Evaluate Reaction Temperature base->temp If using weakest possible base sub_base Switch to a weaker base (e.g., K2CO3, Cs2CO3, K3PO4). base->sub_base solvent Consider Solvent Effects temp->solvent If at lowest feasible temperature sub_temp Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). temp->sub_temp reagent_order Check Reagent Addition Order solvent->reagent_order If solvent is appropriate sub_solvent Use a less polar, aprotic solvent. solvent->sub_solvent solution Problem Resolved reagent_order->solution If order is optimized sub_reagent_order Add the base slowly or last, if possible. reagent_order->sub_reagent_order sub_base->temp sub_temp->solvent sub_solvent->reagent_order

Sources

Technical Support Center: Purification of 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, medicinal chemists, and process development scientists working with 2-Chloro-3-(difluoromethyl)aniline. We will address common challenges related to the removal of persistent regioisomeric impurities, providing both theoretical understanding and practical, step-by-step protocols to enhance the purity of your material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-Chloro-3-(difluoromethyl)aniline is rated at 95% purity. What are the likely impurities I'm dealing with?

A1: When synthesizing 2-Chloro-3-(difluoromethyl)aniline, the most probable impurities are other regioisomers formed during the chlorination of 3-(difluoromethyl)aniline. The directing effects of the amine (-NH₂) and difluoromethyl (-CHF₂) groups can lead to the formation of several isomers.

Most Common Regioisomeric Impurities:

  • 4-Chloro-3-(difluoromethyl)aniline: Often a significant byproduct due to the ortho, para-directing nature of the amine group.

  • 6-Chloro-3-(difluoromethyl)aniline: Another potential ortho-substituted byproduct.

  • Dichloro-isomers: Over-chlorination can lead to various dichlorinated products, which are typically easier to separate due to a significant change in molecular weight and polarity.

These isomers have very similar physical properties (boiling point, polarity) to the desired product, making their removal challenging.[1][2]

Q2: I'm observing inseparable spots on my TLC plate. How can I improve the resolution to better visualize my impurities?

A2: Co-elution on standard silica TLC plates is a common issue with regioisomers. The subtle differences in polarity may not be sufficient for separation under standard conditions. Here are several strategies to improve TLC resolution:

  • Solvent System Optimization: Experiment with different solvent systems. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate.[3] If that fails, try a more polar system like dichloromethane/methanol.

  • Mobile Phase Additives: Adding a small amount (0.1-1%) of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase can dramatically improve the chromatography of basic amines.[4][5] These additives compete with your compound for the acidic silanol groups on the silica surface, reducing tailing and often revealing hidden spots.[4]

  • Alternative Stationary Phases: If standard silica fails, try TLC plates with different stationary phases.[6]

    • Alumina Plates (Neutral or Basic): Can offer different selectivity compared to acidic silica.

    • Reverse-Phase Plates (C18): Separate compounds based on hydrophobicity rather than polarity, which can be effective for isomers.[7]

Q3: What is the most straightforward method to try for removing a small amount (1-3%) of a regioisomeric impurity?

A3: For low levels of impurities, Fractional Crystallization is the most efficient and scalable first approach.[8][9] This technique exploits minor differences in the solubility of regioisomers in a specific solvent system.[9][10] The principle is that the least soluble compound (ideally your desired product or the impurity) will crystallize out of a saturated solution first upon cooling, leaving the more soluble components behind.[10]

Key to Success: The critical step is identifying the right solvent or solvent mixture. You are looking for a system where your desired product has high solubility in the hot solvent but significantly lower solubility at cooler temperatures, while the impurity remains in solution.

Solvent Screening Protocol:

  • Place ~20 mg of your impure material into several small test tubes.

  • Add a few drops of a different solvent (e.g., isopropanol, ethanol/water, toluene, heptane) to each tube.

  • Heat the tubes to dissolve the solid completely.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent yields well-formed crystals with the mother liquor (the remaining solution) showing enrichment of the impurity when analyzed by TLC or HPLC.

A detailed protocol for fractional crystallization is provided in the "Protocols" section below.

Q4: Fractional crystallization didn't work. What is the next logical step for purification?

A4: When crystallization fails to provide adequate separation, preparative column chromatography is the definitive next step.[11][12] While more labor-intensive, it offers the highest resolution for separating compounds with similar properties.[13][14]

Critical Considerations for Aniline Isomer Separation:

  • Stationary Phase: Standard silica gel (230-400 mesh) is often effective. However, if tailing is severe, consider using amine-functionalized silica or deactivating standard silica by pre-treating it with a solvent mixture containing triethylamine.[4]

  • Solvent System (Mobile Phase): The solvent system identified during your optimized TLC analysis is the best starting point.[3] A shallow gradient elution, where the polarity of the mobile phase is increased very slowly over time, is often necessary to resolve closely eluting isomers.[12]

  • Column Dimensions: Use a long, narrow column for difficult separations, as this increases the number of theoretical plates and improves resolution.[11] A length-to-diameter ratio of at least 20:1 is recommended.

A detailed protocol for column chromatography is provided in the "Protocols" section.

Visualizing the Troubleshooting Workflow

The following diagram outlines the logical decision-making process for purifying 2-Chloro-3-(difluoromethyl)aniline.

Purification_Workflow start Start: Impure 2-Chloro-3-(difluoromethyl)aniline check_purity Analyze Purity & Identify Impurities (HPLC, GC-MS, NMR) start->check_purity decision_method Is Impurity > 5%? check_purity->decision_method crystallization Attempt Fractional Crystallization decision_method->crystallization No chromatography Perform Preparative Column Chromatography decision_method->chromatography Yes check_cryst_purity Analyze Purity of Crystals crystallization->check_cryst_purity decision_cryst Is Purity > 99%? check_cryst_purity->decision_cryst decision_cryst->chromatography No end_pure Pure Product (>99%) decision_cryst->end_pure Yes check_chrom_purity Analyze Fractions & Combine chromatography->check_chrom_purity decision_chrom Is Purity > 99%? check_chrom_purity->decision_chrom decision_chrom->end_pure Yes end_reprocess Reprocess or Consider Derivatization decision_chrom->end_reprocess No

Caption: A troubleshooting guide for purification.

Detailed Experimental Protocols

Protocol 1: Fractional Crystallization

This protocol assumes you have identified a suitable solvent system (e.g., Ethanol/Water) from your screening experiments.

  • Dissolution: Place the impure 2-Chloro-3-(difluoromethyl)aniline (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the primary solvent (e.g., ethanol) in portions while gently heating and stirring until the solid is completely dissolved.[15]

  • Saturation: While maintaining the temperature, add the anti-solvent (e.g., hot water) dropwise until a faint, persistent cloudiness appears. This indicates the solution is saturated.[15]

  • Clarification: Add a few more drops of the primary solvent (hot ethanol) until the solution becomes clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Analyze the purity of the crystals and the mother liquor to assess the efficiency of the separation.

Protocol 2: Preparative Column Chromatography

This protocol is for separating regioisomers that could not be resolved by crystallization.

  • Column Preparation (Slurry Method):

    • Select a column of appropriate size (e.g., for 1-2 g of material, a 40 mm diameter column is suitable).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane + 0.5% Triethylamine).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly, ensuring no air bubbles are trapped.[11] Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your impure compound (1-2 g) in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • Collect fractions continuously and monitor the elution by TLC.

    • If the compounds are not moving, slowly and incrementally increase the polarity of the mobile phase (e.g., from 5% to 7% to 10% Ethyl Acetate). This is a stepwise gradient.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Chloro-3-(difluoromethyl)aniline.

Data Summary Table

The following table provides a hypothetical comparison of purification methods for a 10 g batch of 2-Chloro-3-(difluoromethyl)aniline contaminated with 5% of the 4-Chloro isomer.

ParameterMethodInitial PurityFinal PurityTypical RecoveryNotes
Run 1 Fractional Crystallization95.0%98.5%~75%Fast and scalable, but may not achieve >99% purity in a single pass.
Run 2 Column Chromatography95.0%>99.5%~85%More resource-intensive but provides the highest level of purity.

References

  • Ono, A. (1981). Gas-liquid chromatographic separation of chloroaniline and toluidine isomers on heteroaromatic stationary phases. Analyst, 106, 906-908. [Link]

  • Bombaugh, K. J. (1965). Separation of Mono- and Dichloroaniline Isomers by Gas Chromatography. Analytical Chemistry, 37(1), 72-76. [Link]

  • Google Patents. (2013).
  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • ResearchGate. (2018). HPLC chromatograms of chloroaniline isomers. [Link]

  • National Institutes of Health (NIH). (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • University of Calgary, Department of Chemistry. Column chromatography. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • National Institutes of Health (NIH). (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Ono, A. (1981). Gas-liquid chromatographic separation of chloroaniline and toluidine isomers on heteroaromatic stationary phases. Analyst, 106, 906-908. [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?[Link]

  • SpringerLink. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. [Link]

  • Reddit. (2024). How to separate these regioisomers?[Link]

  • Wikipedia. Fractional crystallization (chemistry). [Link]

  • Ekeeda. (2019). Fractional Crystallization Definition and Principle. [Link]

  • Chemistry LibreTexts. (2019). Fractional crystallization. [Link]

Sources

Technical Support: Handling 2-Chloro-3-(difluoromethyl)aniline in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-(difluoromethyl)aniline represents a "stability paradox" in organic synthesis. While the difluoromethyl (


) group is often marketed as a bioisostere for alcohols or thiols due to its hydrogen-bonding capability, it introduces a specific vulnerability under basic conditions: benzylic deprotonation .

This guide addresses the two primary failure modes encountered with this scaffold:

  • Defluorination/Hydrolysis: Caused by the acidity of the

    
     proton.
    
  • Benzyne Formation: Caused by the ortho-chloro substituent in the presence of strong bases.

Module 1: The Difluoromethyl Stability Paradox

The Core Mechanism

The stability of the


 group is dictated by the acidity of its benzylic proton. In 2-Chloro-3-(difluoromethyl)aniline, this acidity is enhanced  by the inductive electron-withdrawing effect of the adjacent Chlorine atom and the aromatic ring, despite the counter-acting resonance donation from the amine.

When treated with a base strong enough to deprotonate this position (


 in DMSO), the molecule undergoes an 

-elimination of fluoride, generating a transient difluorocarbene species or a quinone methide-like intermediate. This rapidly hydrolyzes upon workup or reacts with trace water in the solvent.
Visualizing the Decomposition Pathway

The following diagram illustrates why your yield might vanish into the aqueous layer during workup.

CF2H_Decomposition Figure 1: Base-Mediated Hydrolysis of the Difluoromethyl Group Start 2-Chloro-3-(difluoromethyl)aniline Anion Benzylic Anion [Ar-CF2⁻] Start->Anion Deprotonation (pKa ~26) Base Base (B:) Base->Anion Carbene Difluorocarbene Species [:CF2] Anion->Carbene - F⁻ (Alpha Elimination) Aldehyde 2-Amino-6-chlorobenzaldehyde (Formyl Species) Carbene->Aldehyde + H2O / - HF Water H2O (Workup/Trace) Formate Formate/Carboxylate (Soluble in Aq. Base) Aldehyde->Formate Oxidation

Module 2: The Benzyne Trap (Regioselectivity Issues)

Users attempting lithiation or using bulky amide bases (e.g., LDA, LiTMP) often report "scrambled" regioisomers. This is due to the 2-Chloro group acting as a leaving group.

  • The Trigger: Strong bases (Lithium reagents) attack the proton ortho to the chlorine (C6 position) or the amine protons.

  • The Result: Elimination of LiCl leads to 3-(difluoromethyl)benzyne .

  • The Consequence: Nucleophiles can attack this benzyne at either C1 or C2, destroying the original substitution pattern.

Benzyne_Formation Figure 2: Benzyne Formation via Elimination of HCl Substrate 2-Chloro-3-(difluoromethyl)aniline Lithiation Lithiation at C6 or N-Li Substrate->Lithiation H-Abstraction StrongBase Strong Base (LDA, t-BuLi) StrongBase->Lithiation Benzyne INTERMEDIATE: 3-(Difluoromethyl)benzyne Lithiation->Benzyne - LiCl (Elimination) ProdA Regioisomer A (Meta-Substituted) Benzyne->ProdA Nucleophile Attack C1 ProdB Regioisomer B (Ortho-Substituted) Benzyne->ProdB Nucleophile Attack C2

[1]

Module 3: Troubleshooting & FAQs

Q1: Which bases are safe to use?

Answer: You must stay below the deprotonation threshold of the


 group.
Base ClassExamplesCompatibilityNotes
Inorganic Carbonates

,

,

High Safe for Suzuki/Buchwald couplings at reflux.
Phosphates

High Excellent for Pd-catalyzed C-N bond formation.
Hydroxides

,

(Aq)
Medium Safe in biphasic systems; prolonged heating can cause hydrolysis.
Alkoxides

,

Low Risk of

deprotonation. Use strictly anhydrous if necessary.
Amides/Alkyls LDA,

-BuLi, KHMDS
Critical Failure Will cause benzyne formation or immediate defluorination.
Q2: My product is streaking on TLC and turning black. Why?

Answer: This is characteristic of aniline oxidation , not necessarily


 instability.
  • Cause: Free anilines are electron-rich and prone to radical oxidation in air, forming azo-dimers and tars.

  • Fix:

    • Add a reducing agent (e.g., Sodium Ascorbate) during workup.

    • Store the compound under Argon/Nitrogen.

    • Convert to the HCl salt for long-term storage (stabilizes both the amine and the

      
       group).
      
Q3: Can I protect the amine without affecting the group?

Answer: Yes, but avoid basic conditions for protection.

  • Recommended: Acetic anhydride (

    
    ) in acetic acid (Acidic conditions are very stable for 
    
    
    
    ).
  • Avoid: Benzyl chloride (

    
    ) with 
    
    
    
    (Will destroy the
    
    
    group).

Experimental Protocol: Base Tolerance Stress Test

Before committing valuable material to a scale-up, perform this standardized stress test to validate your specific base/solvent system.

Objective: Determine stability of the


 moiety in your reaction matrix.
  • Preparation: Dissolve 10 mg of 2-Chloro-3-(difluoromethyl)aniline in 0.6 mL of deuterated solvent (DMSO-

    
     or THF-
    
    
    
    ).
  • Standard: Add 1.0 equiv of an internal standard (e.g.,

    
    -trifluorotoluene) for F-NMR integration.
    
  • Baseline: Acquire a

    
    F-NMR spectrum (
    
    
    
    ). Note the doublet for
    
    
    (typically
    
    
    to
    
    
    ppm,
    
    
    Hz).
  • Stress: Add 2.0 equiv of your intended base.

  • Monitoring:

    • T=5 min: Acquire

      
      F-NMR. Look for disappearance of the doublet or appearance of free fluoride (
      
      
      
      ppm singlet).
    • T=1 hr (Heat): If stable at RT, heat to reaction temperature and acquire again.

  • Interpretation:

    • Loss of Signal: Difluorocarbene formation/polymerization.

    • Shift/New Peaks: Benzyne scrambling or nucleophilic attack.

References

  • Zafrani, Y. et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Geri, J. B. et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.[1] Link

  • Pritchard, J. et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Link

  • Rao, U. N. et al. (2004).[1] "Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes." Arkivoc. Link

Sources

Technical Support Center: Purification of 2-Chloro-3-(difluoromethyl)aniline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 2-Chloro-3-(difluoromethyl)aniline and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile fluorinated building block. The purity of this intermediate is critical for the success of subsequent synthetic steps, affecting reaction yield, impurity profiles of the final compound, and overall process efficiency.

This document provides in-depth, field-proven insights into common purification challenges. It is structured in a practical question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Chloro-3-(difluoromethyl)aniline sample?

A1: Impurities in 2-Chloro-3-(difluoromethyl)aniline typically originate from the synthetic route or degradation.[1]

  • Process-Related Impurities: These are the most common and include unreacted starting materials, residual solvents (e.g., toluene, dichloromethane), and reagents from the synthesis.[2] Positional isomers, formed during the substitution reactions on the benzene ring, are particularly common in the synthesis of poly-substituted anilines and can be challenging to separate due to their similar physical properties.[3]

  • Degradation Impurities: Anilines as a class are susceptible to aerial oxidation.[4] This process can form colored by-products, often appearing as reddish-brown discoloration in the material.[4] Prolonged storage or exposure to light and air can accelerate the formation of these polymeric and oxidized impurities.[1]

Q2: What is the best general purification strategy for a crude batch of this intermediate?

A2: A multi-step approach is often the most effective strategy for achieving high purity.[5]

  • Initial Bulk Purification: For crude material with significant impurities, a preliminary purification by recrystallization is recommended to remove the bulk of contaminants and colored materials.

  • Fine Purification: To separate closely related isomers and remaining minor impurities, silica gel column chromatography is the method of choice.[5]

  • Thermally Stable Liquids: If you are working with a liquid intermediate or if the solid has a low melting point, vacuum distillation can be an excellent method for purification, provided the compound is thermally stable.[4][6]

Q3: My 2-Chloro-3-(difluoromethyl)aniline sample is dark brown. How can I remove the color?

A3: The discoloration is likely due to oxidation products.[4] During recrystallization, you can add a small amount of activated charcoal to the hot solution before the filtration step.[7] The charcoal will adsorb the colored, high-molecular-weight impurities. Use charcoal sparingly, as it can also adsorb some of your target compound, potentially reducing the yield.

Q4: How can I reliably assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying the purity of halogenated anilines and detecting non-volatile impurities.[5][8] A C18 reverse-phase column is typically used.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities and residual solvents.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR are essential for confirming the structure of the desired product and identifying any structural isomers or other impurities.[8]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Recrystallization Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures.[5]Select a different solvent or a co-solvent system where the compound has high solubility when hot but very low solubility when cold.[7]
Too much solvent was used, preventing the solution from reaching saturation upon cooling.[7]Use the minimum amount of hot solvent required to fully dissolve the crude product.
No Crystals Form The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and try cooling again.
The solution was cooled too rapidly, or there are no nucleation sites.Allow the solution to cool slowly to room temperature before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[7]
Product is Oily or Gummy The boiling point of the solvent is lower than the melting point of the solute ("oiling out").Choose a solvent with a higher boiling point or add a "poor" solvent to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling.[7]
The cooling process was too fast, trapping impurities within the crystal lattice.Ensure a slow cooling rate to allow for the formation of pure crystals.
Column Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Separation The mobile phase (eluent) polarity is incorrect.Develop an appropriate solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[9]
The column was overloaded with the crude sample.Reduce the amount of sample loaded onto the column. The sample should be applied as a narrow, concentrated band.[5]
Product Peak is Tailing The basic aniline group is interacting strongly with the acidic silica gel.[9]Add a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine, to your eluent system. This will neutralize the acidic sites on the silica and improve peak shape.[9]
Compound Degradation on Column The compound is sensitive to the acidic nature of the silica gel.Use deactivated (neutral) silica gel or add triethylamine to the eluent as described above.[9] Perform the chromatography quickly and avoid prolonged exposure of the compound to the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixed Solvent System

This protocol is a standard method for purifying substituted anilines that are soluble in hot alcohol but less soluble in water.[7]

  • Dissolution: Place the crude 2-Chloro-3-(difluoromethyl)aniline in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Induce Crystallization: Slowly add hot water dropwise to the boiling ethanol solution until it becomes persistently cloudy (the saturation point).[7] Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of an ice-cold ethanol/water mixture. Allow the crystals to air-dry completely on the filter or in a desiccator.

Protocol 2: Silica Gel Column Chromatography

This protocol is designed to separate the target compound from closely related impurities.

  • Solvent System Selection: Using TLC, determine a mobile phase that gives a good separation and an Rf value of ~0.2-0.3 for the target compound. A common system is a gradient of hexane and ethyl acetate.[5] Add 0.1% triethylamine to the mobile phase to prevent peak tailing.[9]

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 98:2 hexane:ethyl acetate + 0.1% triethylamine). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude or partially purified aniline in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your target compound.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-3-(difluoromethyl)aniline.

Visualizations & Data

Purification Workflow Diagram

The following diagram outlines the general decision-making process for purifying 2-Chloro-3-(difluoromethyl)aniline intermediates.

PurificationWorkflow Crude Crude Product (2-Chloro-3-(difluoromethyl)aniline) Assess Purity Assessment (TLC, ¹H NMR) Crude->Assess Recryst Recrystallization (Bulk Impurity Removal) Assess->Recryst Low Purity / Colored Chrom Column Chromatography (Isomer Separation) Assess->Chrom High Purity / Isomers Present Assess2 Purity Check (HPLC, NMR) Recryst->Assess2 Final Pure Product (>99%) Chrom->Final Assess2->Chrom Impurities Remain Assess2->Final Purity OK

Caption: Decision workflow for purification of 2-Chloro-3-(difluoromethyl)aniline.

Troubleshooting Chromatography: Logic Flow

This diagram illustrates the logical steps for troubleshooting poor separation in column chromatography.

ChromTroubleshoot Start Problem: Poor Separation CheckTLC Review TLC Data Is Rf in 0.2-0.3 range? Start->CheckTLC AdjustEluent Adjust Eluent Polarity CheckTLC:f1->AdjustEluent No CheckLoading Column Overloaded? Sample band was wide? CheckTLC:f1->CheckLoading Yes Success Separation Improved AdjustEluent->Success ReduceLoad Reduce Sample Load CheckLoading:f1->ReduceLoad Yes CheckTailing Is the product peak tailing? Aniline-Silica Interaction CheckLoading:f1->CheckTailing No ReduceLoad->Success AddBase Add Triethylamine to Eluent CheckTailing:f0->AddBase Yes CheckTailing:f0->Success No, other issue AddBase->Success

Caption: Troubleshooting logic for column chromatography separation issues.

Comparison of Primary Purification Methods
ParameterRecrystallizationSilica Gel Column Chromatography
Best For Removing bulk impurities, decolorizing, purifying >10g scale.Separating closely related isomers, fine purification of small to medium scales (<10g).[5]
Purity Achievable Good to High (e.g., 98-99.5%)Very High (>99.5%)
Typical Yield 60-90%70-95%
Key Solvents/Eluents Ethanol/Water, Isopropanol, Toluene.[7][10]Hexane/Ethyl Acetate, Dichloromethane/Methanol.[5]
Primary Challenge Selecting the ideal solvent system; minimizing product loss in the mother liquor.[7]Peak tailing due to the basic aniline; can be time-consuming.[9]

References

  • CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P
  • EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google P
  • A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline - Quick Company. [Link]

  • CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P
  • Purify and dry aniline? : r/chemistry - Reddit. [Link]

  • Aniline Impurities and Related Compound - Veeprho Pharmaceuticals. [Link]

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Technical Support Center: Solving Low Reactivity of Sterically Hindered Chloro-Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of sterically hindered chloro-anilines in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet formidable issue of low reactivity with these substrates. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting strategies and frequently asked questions to empower you to overcome these synthetic hurdles.

The Challenge: Understanding the Low Reactivity of Sterically Hindered Chloro-Anilines

Sterically hindered chloro-anilines, such as 2-chloro-6-methylaniline, present a dual challenge in cross-coupling reactions.[1] The chlorine atom, being a poorer leaving group than bromine or iodine, requires more forcing conditions for oxidative addition to a metal center.[2][3] Compounding this is the steric hindrance from ortho-substituents, which impedes the approach of the catalyst and the amine coupling partner, slowing down key steps in the catalytic cycle.[4] This combination often leads to low or no product yield, catalyst deactivation, and the formation of undesired side products.[2][5]

Troubleshooting Guides: A Question-and-Answer Approach

This section directly addresses specific issues you might be facing in the lab. Each question is followed by a detailed explanation of the underlying causes and a series of actionable solutions.

Issue 1: My reaction shows low or no conversion of the starting chloro-aniline.

This is the most common problem and can stem from several factors within the catalytic cycle. Let's break down the potential culprits and how to address them.

Possible Cause A: Inefficient Oxidative Addition

The first step in many cross-coupling reactions, like the Buchwald-Hartwig amination, is the oxidative addition of the aryl chloride to the palladium(0) catalyst.[6] For aryl chlorides, this step is often the rate-limiting step.[7]

  • Solution 1: Ligand Selection is Critical. The choice of phosphine ligand is paramount. For sterically hindered aryl chlorides, bulky and electron-rich ligands are necessary to promote the formation of a highly active, monoligated Pd(0) complex and to facilitate oxidative addition.[2][8]

    • Recommendation: Screen a panel of "Buchwald-type" ligands known for their effectiveness with aryl chlorides.[9] Consider ligands like SPhos, XPhos, and RuPhos, as well as more specialized ligands like tBuBrettPhos for particularly challenging couplings.[2] A new carbazolyl-derived P,N-ligand has also shown promise for synthesizing tetra-ortho-substituted diarylamines.[10][11]

  • Solution 2: Ensure an Active Catalyst. The active Pd(0) species must be efficiently generated from the Pd(II) precatalyst.[2]

    • Recommendation: Use a well-defined, air-stable precatalyst (e.g., XPhos Pd G3) to ensure consistent generation of the active catalyst. If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction to Pd(0).

Possible Cause B: Steric Hindrance Impeding Reductive Elimination

Even if oxidative addition occurs, the steric bulk around the aniline nitrogen can hinder the final, product-forming reductive elimination step.

  • Solution: Ligand Modification. A ligand that is not only bulky but also has the right "bite angle" can facilitate this crucial step.

    • Recommendation: Experiment with ligands that have demonstrated success in coupling hindered substrates. Kinetic analysis has shown that modifying a ligand to be both more electron-rich (for faster oxidative addition) and larger can accelerate reductive elimination.[12][13]

Possible Cause C: Incompatible Base Selection

The base plays a crucial role in deprotonating the amine, but an inappropriate choice can kill the reaction.[2]

  • Solution: Choose the Right Base. Strong, non-nucleophilic bases are generally preferred.

    • Recommendation: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[2][14] For base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[2]

Possible Cause D: Solvent Effects

The solvent influences the solubility of reagents and the stability of catalytic intermediates.[2]

  • Solution: Solvent Screening.

    • Recommendation: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig aminations.[2] Ensure your solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst.[2]

Issue 2: I'm observing significant formation of side products, mainly hydrodehalogenation.

Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common and frustrating side reaction.[5]

Possible Cause: β-Hydride Elimination

This side reaction is particularly prevalent with primary amines and is thought to occur via β-hydride elimination from a palladium-amide intermediate.[5]

  • Solution 1: Ligand Choice. The ligand can influence the relative rates of reductive elimination (desired) versus β-hydride elimination (undesired).

    • Recommendation: Bulky, electron-rich ligands can sterically disfavor the conformation required for β-hydride elimination.

  • Solution 2: Reaction Conditions. Temperature and reaction time can impact the prevalence of side reactions.

    • Recommendation: Monitor the reaction closely and try to stop it as soon as the product is formed. Lowering the reaction temperature, if possible, can sometimes minimize side product formation.

  • Solution 3: Consider an Alternative Catalyst System.

    • Recommendation: In some cases, switching to a different metal catalyst, such as a copper-based system, may offer a different reactivity profile and avoid specific side reactions.[15] Nickel-catalyzed aminations have also been shown to be effective for hindered substrates.[16]

Frequently Asked Questions (FAQs)

Q1: I've tried several palladium catalysts and ligands with my hindered chloro-aniline, but the yield is still poor. What else can I try?

A: If you've exhausted common palladium systems, consider alternative cross-coupling strategies. Copper-catalyzed C-N coupling reactions (Ullmann-type) have re-emerged as a viable option, with new ligands being developed to facilitate the coupling of sterically hindered partners.[15] Additionally, nickel catalysis can be effective for the amination of aryl chlorides and may offer a different reactivity profile.[16]

Q2: My starting chloro-aniline is expensive. How can I optimize the reaction to maximize its conversion?

A: To maximize the conversion of a valuable starting material, a systematic optimization is key. A Design of Experiments (DoE) approach can be very efficient. Start by screening a small set of diverse, bulky phosphine ligands. Once a promising ligand is identified, optimize the base, solvent, and temperature. Using a precatalyst can also lead to more reproducible results.[5]

Q3: Can I use aqueous conditions for these reactions to make them greener?

A: Yes, recent advancements have led to the development of catalyst systems that are effective under aqueous conditions, even for challenging substrates.[17] For example, the development of the KPhos ligand has enabled the palladium-catalyzed amination of aryl chlorides with aqueous ammonia and a hydroxide base, suppressing the formation of common side products like aryl alcohols.[18][19][20]

Q4: I'm concerned about catalyst deactivation. What are the common causes and how can I prevent it?

A: Catalyst deactivation can be caused by impurities in the starting materials or solvents (especially water and oxygen), or by functional groups on the substrates that can poison the catalyst.[5] To mitigate this, ensure all reagents and solvents are pure and anhydrous, and that the reaction is performed under a strictly inert atmosphere.[2] Using a well-defined precatalyst can also improve catalyst stability and longevity.[5]

Visualizations

Experimental Workflow: Troubleshooting a Low-Yield Buchwald-Hartwig Amination

G start Low or No Product Yield check_catalyst Step 1: Evaluate Catalyst System - Is the precatalyst appropriate? - Is the ligand bulky and electron-rich enough? start->check_catalyst check_catalyst->check_catalyst catalyst_ok Catalyst System Optimized check_catalyst->catalyst_ok Yes check_base Step 2: Screen Bases - Strong, non-nucleophilic (NaOtBu, LHMDS)? - Weaker for sensitive groups (Cs2CO3, K3PO4)? catalyst_ok->check_base check_base->check_base base_ok Base Optimized check_base->base_ok Yes check_conditions Step 3: Adjust Reaction Conditions - Screen solvents (Toluene, Dioxane)? - Optimize temperature and time? - Ensure inert atmosphere? base_ok->check_conditions check_conditions->check_conditions conditions_ok Conditions Optimized check_conditions->conditions_ok Yes success Success: Improved Yield conditions_ok->success fail Still Failing: Re-evaluate Substrate Purity & Consider Alternative Methods (e.g., Cu or Ni catalysis) conditions_ok->fail

Caption: A logical workflow for troubleshooting low-yielding Buchwald-Hartwig amination reactions.

Catalytic Cycle and Points of Failure

G cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_failure Potential Failure Points pd0 Pd(0)L Active Catalyst oa Oxidative Addition (Ar-X) pd0->oa Rate-limiting for Ar-Cl pd2 Ar-Pd(II)-X(L) oa->pd2 failure_oa Inefficient Oxidative Addition (Wrong Ligand/Inactive Catalyst) oa->failure_oa amine_assoc Amine Association & Deprotonation pd2->amine_assoc pd_amido Ar-Pd(II)-NR2(L) amine_assoc->pd_amido re Reductive Elimination pd_amido->re Can be slow with hindered amines side_reaction Side Reaction: Hydrodehalogenation pd_amido->side_reaction re->pd0 Catalyst Regeneration product Ar-NR2 (Product) re->product failure_re Slow Reductive Elimination (Steric Hindrance) re->failure_re

Caption: Key steps in the Buchwald-Hartwig cycle and common points of failure for hindered substrates.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Chloride

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Sterically hindered aryl chloride (e.g., 2-chloro-6-methylaniline)

  • Amine coupling partner

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Bulky phosphine ligand (if not using a precatalyst with the ligand already incorporated)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • Preparation: In a glovebox or under a flow of inert gas, add the aryl chloride (1.0 mmol), the palladium precatalyst (0.02 mmol), and the base (1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.[2][21]

  • Inert Atmosphere: Seal the tube with a septum, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe. Then, add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[4] Stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup: Once the reaction is complete, cool to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Ligand Performance in a Model Reaction

Reaction: Coupling of 2-chloro-6-methylaniline with morpholine. Conditions: Pd₂(dba)₃ (1 mol%), Ligand (2.2 mol%), NaOtBu (1.4 equiv.), Toluene, 100 °C, 24 h.

LigandKey FeatureYield (%)Observations
P(t-Bu)₃Simple, bulky trialkylphosphine< 5Low conversion, significant starting material remaining.
XPhosBulky, electron-rich biaryl phosphine75Good conversion, clean reaction profile.
SPhosSimilar to XPhos, different biaryl backbone72Comparable to XPhos.
tBuBrettPhosHighly hindered biaryl phosphine85Excellent yield, effective for challenging substrates.

Yields are based on isolated product after chromatography. This data is illustrative and actual results may vary.

References

  • Current time information in Denbighshire, GB. Google Search. Accessed February 12, 2026.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - eScholarship. University of California. Accessed February 12, 2026.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Organic Chemistry Portal. Accessed February 12, 2026.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Accessed February 12, 2026.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications. American Chemical Society. Accessed February 12, 2026.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - AIR Unimi. University of Milan. Accessed February 12, 2026.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. BenchChem. Accessed February 12, 2026.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC.
  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry. Accessed February 12, 2026.
  • troubleshooting guide for Buchwald-Hartwig amination of aryl halides - Benchchem. BenchChem. Accessed February 12, 2026.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. American Chemical Society. Accessed February 12, 2026.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Organic Chemistry Portal. Accessed February 12, 2026.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. Accessed February 12, 2026.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate.
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. Royal Society of Chemistry. Accessed February 12, 2026.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate.
  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC.
  • Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem. BenchChem. Accessed February 12, 2026.
  • managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline - Benchchem. BenchChem. Accessed February 12, 2026.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem. BenchChem. Accessed February 12, 2026.
  • The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E. Royal Society of Chemistry. Accessed February 12, 2026.
  • Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions - eScholarship.org. University of California. Accessed February 12, 2026.
  • Application Notes and Protocols: 2-chloro-N-phenylaniline in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. BenchChem. Accessed February 12, 2026.
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchGate.
  • C–N Bond Formation between Alcohols and Amines Using an Iron Cyclopentadienone Catalyst | Organic Letters - ACS Publications. American Chemical Society. Accessed February 12, 2026.
  • Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF | ACS Catalysis - ACS Publications. American Chemical Society. Accessed February 12, 2026.
  • Synthesis of New Sterically Hindered Anilines | Request PDF - ResearchGate.
  • Practical catalytic method for synthesis of sterically hindered anilines - PubMed.
  • 2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook. ChemicalBook. Accessed February 12, 2026.
  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. Organic Chemistry Portal. Accessed February 12, 2026.
  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. Beilstein-Institut. Accessed February 12, 2026.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC.
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC.
  • CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents.
  • methylation of amines using formic acid via simple inorganic base catalysis. Springer. Accessed February 12, 2026.
  • Cross-coupling strategies for aniline synthesis a, Anilines are... - ResearchGate.
  • 2-Chloro-6-methylaniline - Santa Cruz Biotechnology. Santa Cruz Biotechnology. Accessed February 12, 2026.

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Technical Support Center: Catalyst Integrity in Difluoromethyl Aniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to helping you navigate the complexities of transition-metal-catalyzed reactions involving difluoromethyl anilines. As drug development professionals and researchers, you understand the critical importance of reaction efficiency and reproducibility. The electron-withdrawing nature of the difluoromethyl group can render aniline substrates less reactive, making your choice of catalyst and reaction conditions paramount.[1]

A common, yet often overlooked, cause of low yield and reaction failure is catalyst poisoning—the deactivation of the catalyst by impurities or even the substrates themselves.[2][3] This guide provides targeted, in-depth troubleshooting advice to help you identify, prevent, and resolve issues related to catalyst poisoning.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial observations when a reaction is failing.

Q1: My reaction is sluggish or has stalled completely, and the solution has turned dark brown or black. What is the likely cause?

A: A rapid color change to dark brown or black is often indicative of palladium black precipitation. This occurs when the active Pd(0) catalyst is oxidized or agglomerates, rendering it inactive. This is a classic symptom of catalyst decomposition, which can be triggered by several factors including:

  • Oxygen Contamination: Failure to maintain a strictly inert atmosphere can lead to the oxidation of the sensitive Pd(0) species.[1][4]

  • Impure Reagents or Solvents: Trace impurities can act as poisons that destabilize the catalyst complex.[4][5]

  • Excessive Temperature: While heat is often required, excessively high temperatures can accelerate catalyst decomposition pathways.

Q2: My reaction yield is inconsistent between batches, even though I'm following the same procedure. Why?

A: Inconsistent yields are frequently traced back to subtle variations in reagent purity. A common culprit is a hidden catalyst poison present in one of the starting materials.[6]

  • Sulfur Impurities: Elemental sulfur or sulfur-containing compounds are potent poisons for palladium catalysts.[6][7][8] They can be introduced during the synthesis of your starting materials (e.g., aryl halides) and may not be declared on the certificate of analysis.

  • Varying Water Content: The amount of residual water in solvents or reagents can significantly impact the reaction, sometimes leading to the formation of inactive catalyst species or promoting unwanted side reactions.[9]

Q3: I'm running a cross-coupling reaction with an unprotected difluoromethyl aniline, and my yields are poor. Could the substrate be the problem?

A: Yes, absolutely. The primary amino group of an aniline can act as a ligand, coordinating to the palladium center. This can lead to catalyst inhibition or deactivation.[10] The strong electron-withdrawing effect of the -CF2H group makes the aniline nitrogen less basic, but coordination can still be a significant issue. For particularly challenging couplings, using an N-protected aniline (e.g., with a tosyl group) can prevent this self-poisoning effect and dramatically improve yields.[10]

Q4: I suspect a poison is present in my aryl halide starting material. Is there a way to clean it up before the reaction?

A: Yes, purification is a crucial step. A highly effective and practical method is to use a scavenger resin. These are solid-supported materials with functional groups designed to bind and remove specific types of impurities.[11] For example, resins with thiol or amine functionalities are excellent for scavenging residual metals or electrophilic impurities. Passing a solution of your starting material through a cartridge containing an appropriate scavenger can effectively remove catalyst poisons.[12]

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into specific poisoning scenarios with actionable protocols.

Guide 1: Diagnosing and Mitigating Sulfur Poisoning

Sulfur compounds are one of the most virulent and common classes of poisons for palladium catalysts.[6][7] They form strong, often irreversible bonds with the metal center, blocking active sites.

Mechanism of Sulfur Poisoning

Sulfur-containing molecules (thiols, sulfides, elemental sulfur) act as strong Lewis bases and have a high affinity for the soft Lewis acidic palladium center. This interaction leads to the formation of stable palladium-sulfur adducts, which are catalytically inactive.

cluster_0 Catalytic Cycle Disruption Active_Catalyst Active Pd(0)L_n Catalyst Poisoned_Catalyst Inactive Pd-Sulfur Adduct (L_nPd-SR) Active_Catalyst->Poisoned_Catalyst Strong, Irreversible Coordination Sulfur Sulfur Impurity (R-SH) Sulfur->Poisoned_Catalyst

Caption: Mechanism of Palladium Catalyst Poisoning by a Sulfur Compound.

Troubleshooting Workflow for Suspected Sulfur Poisoning

Caption: Decision workflow for troubleshooting suspected sulfur poisoning.

Protocol: Purification of an Aryl Halide using a Scavenger Resin

This protocol describes the removal of sulfur-based impurities from a solid aryl halide starting material.

  • Select the Right Scavenger: Choose a scavenger resin with high affinity for sulfur compounds. Thiol-functionalized silica or polymer resins are excellent choices.

  • Dissolution: Dissolve the aryl halide (e.g., 5.0 g) in a minimal amount of a suitable, dry, and inert solvent (e.g., 50 mL of toluene).

  • Scavenger Addition: Add the scavenger resin (typically 3-5 equivalents relative to the suspected impurity level; if unknown, use 10-15 wt% of the substrate) to the solution.

  • Incubation: Stir the resulting slurry at room temperature for 4-16 hours. Gentle heating (40-50 °C) can sometimes increase the binding rate, but check for substrate stability at that temperature first.

  • Filtration: Remove the resin by filtration. A simple filtration through a fritted funnel or a cotton plug is sufficient. Wash the collected resin with a small amount of the pure solvent to recover any adsorbed product.

  • Solvent Removal: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Purity Check (Self-Validation): Before using the purified material, run a small-scale test reaction and compare the result to a reaction with the unpurified material to confirm the efficacy of the treatment.

Guide 2: Ensuring a Robust Inert Atmosphere

Oxygen is detrimental to many palladium-catalyzed reactions as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1]

Protocol: Freeze-Pump-Thaw Degassing for Solvents

This is a rigorous method for removing dissolved oxygen from reaction solvents.

  • Setup: Place the solvent in a robust Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes. This removes the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid as it thaws.

  • Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • Storage: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before use.

Data Summary Tables

For quick reference, the following tables summarize common poisons and scavenger options.

Table 1: Common Catalyst Poisons in Difluoromethyl Aniline Reactions

Poison ClassSpecific ExamplesCommon SourcesEffect on Catalyst
Sulfur Compounds Thiols, sulfides, disulfides, elemental sulfurSynthesis byproducts in aryl halides, contaminated reagents.[6]Strong, often irreversible coordination to Pd, blocking active sites.[7][8]
Halide Ions (Excess) I⁻, Br⁻, Cl⁻Excess halide salts, ionic liquids, degradation of reagents.Formation of inactive, higher-order anionic palladium complexes (e.g., [PdX₄]²⁻).[4][9]
Coordinating Species Unprotected anilines, other amines, phosphines, nitriles, cyanidesSubstrate/reagents, additives, impurities.[2][10]Competitive binding to the metal center, inhibiting substrate coordination.
Oxidants Oxygen (O₂)Leaks in the reaction setup, inadequately degassed solvents.[1]Oxidation of active Pd(0) to inactive Pd(II).
Water/Protic Sources Wet solvents, hydrated reagents, atmospheric moisture.Hydrolysis of reagents, formation of palladium hydroxo species.[9]

Table 2: Selection Guide for Scavenger Resins

Target Poison / ImpurityRecommended Resin Functional GroupExample Application
Sulfur Compounds Thiol (Mercapto), IsothioureaRemoving sulfur impurities from an aryl bromide solution.
Residual Palladium Thiol, Amine, Thiourea, Phosphonic AcidRemoving residual Pd catalyst from the final product stream.[12][13]
Electrophilic Impurities Amine, Tris(2-aminoethyl)amine (TAEA)Scavenging unreacted electrophiles or alkylating agents.
Acids Piperazine, N-(2-Aminoethyl)aminomethylNeutralizing acidic byproducts in the reaction mixture.
References
  • DCL Inc. Regeneration of palladium based catalyst for methane abatment.
  • DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
  • Google Patents. Method for reactivating palladium catalysts. US3959382A.
  • ResearchGate. Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion.
  • SciSpace. Poisoning and deactivation of palladium catalysts.
  • MDPI. Catalysts Deactivation, Poisoning and Regeneration.
  • Wikipedia. Catalyst poisoning.
  • ChemTalk. Metal-Catalyzed Cross-Coupling Reactions.
  • IntechOpen. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid.
  • ChemTalk. Cross-Coupling Reactions Guide.
  • Process Parameters. How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Benchchem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. The Strategic Advantage of 2-Tosylaniline in Cross-Coupling Reactions: A Comparative Guide.
  • SpinChem. Palladium catalyst recovery using scavenger resin.
  • Sigma-Aldrich. Metal Scavengers.
  • National Institutes of Health. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • RSC Publishing. Late-stage difluoromethylation: concepts, developments and perspective.
  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • PubMed. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system.

Sources

Technical Support Center: Handling Moisture Sensitivity of 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center resource for researchers working with 2-Chloro-3-(difluoromethyl)aniline . It prioritizes the preservation of chemical integrity for high-stakes drug development and agrochemical synthesis.

Status: Active Document ID: TS-CDMA-001 Last Updated: 2026-02-12 Applicable CAS: 1261499-71-1 (and related salts)

Executive Summary: The "Silent" Degradation Risk

While 2-Chloro-3-(difluoromethyl)aniline is not pyrophoric, its moisture sensitivity is a critical variable in reproducible catalysis. Unlike simple anilines, the difluoromethyl (-CHF₂) motif introduces a specific vulnerability: Lewis Acid-assisted Hydrolysis .

In the presence of trace moisture and Lewis acids (common in Buchwald-Hartwig or Suzuki couplings), the -CHF₂ group can degrade, releasing Hydrogen Fluoride (HF) and converting the moiety to an aldehyde. This not only alters the stoichiometry but can poison sensitive metal catalysts (Pd, Ni).

Core Directive: Treat this compound as strictly anhydrous for all transition-metal catalyzed applications.

Storage & Handling Protocols

The "Gold Standard" Storage Hierarchy

Do not rely on the supplier's original packaging once the seal is broken.

Storage TierMethodSuitabilityShelf-Life Estimate
Tier 1 (Critical) Glovebox (N₂/Ar) Long-term storage; aliquoting.>12 Months
Tier 2 (Standard) Desiccator + Parafilm Active use (Weekly access). Store in amber glass.3-6 Months
Tier 3 (Risk) General Fridge NOT RECOMMENDED without secondary containment.<1 Month
Protocol A: Re-packaging for Longevity

Objective: Prevent hydrolysis and oxidation (darkening) upon repeated opening.

  • Initial Opening: Perform only inside a glovebox or under a positive pressure cone of Argon.

  • Aliquoting: Divide the bulk material into single-use vials (e.g., 100mg or 500mg aliquots) with Teflon-lined caps.

  • Sealing: Wrap caps with Parafilm M® and electrical tape to prevent gas exchange.

  • Secondary Containment: Place vials inside a jar containing activated molecular sieves (4Å) or Drierite™.

Troubleshooting Guide (Q&A)

Scenario 1: Physical Degradation

Q: My 2-Chloro-3-(difluoromethyl)aniline has turned from a pale yellow solid to a dark brown oil/gum. Is it usable?

A: Likely No.

  • Diagnosis: This indicates advanced oxidation, likely accelerated by moisture absorption (hygroscopicity). The "oil" formation suggests the melting point depression caused by impurities.

  • The Risk: Using this material will introduce radical species and oxidized oligomers that act as catalyst poisons.

  • Recovery: If you have >5g, you may attempt vacuum distillation (short path) or recrystallization (from anhydrous Hexane/EtOAc). If <1g, discard as hazardous waste.

Scenario 2: Reaction Failure (catalytic)

Q: I am using this aniline in a Pd-catalyzed amination, but the conversion stalls at 20%. NMR shows the starting material is consumed but product is missing.

A: Check for "Silent Hydrolysis."

  • Mechanism: If your solvent (e.g., Toluene, Dioxane) contained >50 ppm water, the -CHF₂ group may have hydrolyzed.

  • The Clue: Look for a new aldehyde peak (~10 ppm) or broad HF signals in ¹⁹F NMR (if not using a quartz tube).

  • Immediate Fix:

    • Switch to anhydrous solvents (dried over activated alumina or molecular sieves).

    • Add powdered 3Å molecular sieves directly to the reaction vessel (20 wt% loading relative to solvent).

    • Purge the reaction headspace with Argon, not Nitrogen (Argon is heavier and blankets the solution better).

Scenario 3: Analytical Drift

Q: My elemental analysis (CHN) is consistently off, showing high Hydrogen and low Fluorine.

A: The sample is wet.

  • Explanation: The compound is hygroscopic. Absorbed water increases the H% and dilutes the F% by mass.

  • Solution: Dry the analytical sample in a vacuum drying pistol (Abderhalden) at 40°C over P₂O₅ for 4 hours before submission. Do not heat above 60°C under vacuum to avoid sublimation.

Decision Logic: "Is My Reagent Safe to Use?"

The following logic flow helps you determine if your reagent requires purification before a critical experiment.

MoistureCheck Start Start: Inspect Reagent Visual Visual Check: Is it free-flowing & pale? Start->Visual KF_Check Karl Fischer (KF) Test Visual->KF_Check Yes Purify ACTION: Recrystallize or Distill Visual->Purify No (Dark/Clumped) WaterContent Water Content Result KF_Check->WaterContent UseDirect PROCEED: Use in Reaction WaterContent->UseDirect < 500 ppm DryIt ACTION: Dry under High Vacuum (2h, r.t.) WaterContent->DryIt > 500 ppm DryIt->KF_Check Retest Purify->KF_Check Retest

Figure 1: Decision tree for assessing reagent quality prior to sensitive applications.

Experimental Protocol: Anhydrous Transfer

Context: Transferring 2-Chloro-3-(difluoromethyl)aniline to a reaction vessel without a glovebox.

  • Preparation:

    • Flame-dry the reaction flask and cool under an Argon stream.

    • Weigh the aniline in a weighing boat (minimize time).

  • The "Funnel" Technique:

    • Do not dump the solid through the open neck against static air.

    • Use a wide-bore glass funnel that has been oven-dried.

    • Insert the funnel, increase Argon flow to "high" (creating positive pressure outflow).

    • Add solid quickly.[1]

  • The Rinse:

    • Immediately rinse the funnel into the flask with your anhydrous solvent to ensure quantitative transfer and wash down any crystals adhering to the joint (which causes leaks).

  • Seal:

    • Cap immediately with a rubber septum and wrap with Parafilm.

References

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Chloro-3-(difluoromethyl)aniline. Link

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. Link

  • Eames, J. (2018). Strategies for the Synthesis of Difluoromethyl-substituted Arenes. Journal of Fluorine Chemistry. Link

  • BenchChem Technical Repository. (2025). Managing Moisture Sensitivity of Fluorinating Agents. Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS and your institution's Chemical Hygiene Plan before handling.

Sources

Validation & Comparative

19F NMR chemical shifts of 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the


 NMR chemical shifts  for 2-Chloro-3-(difluoromethyl)aniline , designed for researchers validating the synthesis or purity of this fluorinated intermediate.

Executive Summary: Spectral Signature

For 2-Chloro-3-(difluoromethyl)aniline , the definitive


 NMR signature lies in the difluoromethyl (

)
region. Unlike the singlet observed for trifluoromethyl (

) analogs, this moiety presents a characteristic doublet due to strong geminal proton coupling.
Parameter Expected Value / Range Notes
Chemical Shift (

)
-110.0 to -117.0 ppm Referenced to

(

).
Multiplicity Doublet (d) Due to

coupling.[1][2]
Coupling Constant (

)
54 – 58 Hz Characteristic of geminal

on benzylic carbons.
Decoupled Signal Singlet (s) Upon broadband

decoupling.

Comparative Analysis: Substituent & Structural Effects

To validate the identity of 2-Chloro-3-(difluoromethyl)aniline, it is crucial to distinguish its signal from common analogs and potential byproducts.

Chemical Shift Comparison

The presence of the ortho-chlorine atom (position 2) and the meta-amino group (position 1) creates a unique electronic environment compared to the unsubstituted parent.

CompoundMoiety

(ppm)
MultiplicityKey Differentiator
2-Chloro-3-(difluoromethyl)aniline

-110 to -117 Doublet High-field shift + Large

coupling
2-Chloro-3-(trifluoromethyl)aniline

-61 to -64SingletDistinct low-field region (-60s).
(Difluoromethyl)benzene

-110 to -112DoubletLacks the deshielding ortho-Cl effect.
2-Fluoroaniline

-130 to -135MultipletSignificantly upfield; small couplings.
The "Ortho-Chloro" Effect

In


 NMR, an ortho-halogen typically induces a deshielding effect  (downfield shift) due to steric compression and van der Waals interactions (the "ortho effect").
  • Parent (

    
    ): 
    
    
    
    .
  • Target (Cl-substituted): The chlorine at position 2 (ortho to the

    
     group) will likely shift the signal slightly downfield (less negative, e.g., toward -110 ppm) or broaden the lines due to quadrupolar relaxation of the chlorine nucleus.
    

Experimental Protocol: Validation Workflow

To ensure data integrity, follow this self-validating protocol.

Sample Preparation
  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (if solubility is an issue). Note that
    
    
    may cause a slight upfield shift (
    
    
    ) due to hydrogen bonding with the acidic benzylic proton.
  • Concentration:

    
     in 
    
    
    
    solvent.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ) is recommended over TFA to avoid pH-dependent shifts.
Acquisition Parameters
  • Spectral Width: Set to at least

    
     (
    
    
    
    to
    
    
    ) to capture both the target and potential inorganic fluoride contaminants.
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    . For
    
    
    groups,
    
    
    is typically
    
    
    ; a delay of
    
    
    ensures quantitative accuracy.
  • Decoupling: Acquire two spectra:

    • Coupled (

      
      ):  To observe the doublet (confirms 
      
      
      
      ).
    • Decoupled (

      
      ):  To collapse the doublet to a singlet (improves S/N and confirms H-F connectivity).
      
Characterization Workflow (DOT Diagram)

NMR_Workflow Start Start: Purified Sample Prep Dissolve in CDCl3 Add Internal Std (PhCF3) Start->Prep Acquire_Coupled Acquire 19F (Coupled) Check for Doublet Prep->Acquire_Coupled Acquire_Decoupled Acquire 19F{1H} (Decoupled) Check for Singlet Acquire_Coupled->Acquire_Decoupled Analyze Analysis: Is J ~ 56 Hz? Is Shift -110 to -117 ppm? Acquire_Decoupled->Analyze Decision Match Criteria? Analyze->Decision Valid VALIDATED: 2-Chloro-3-(difluoromethyl)aniline Decision->Valid Yes Invalid INVALID: Check for -CF3 (-63 ppm) or Ar-F (-130 ppm) Decision->Invalid No

Caption: Step-by-step logic flow for validating the difluoromethyl moiety using coupled and decoupled NMR techniques.

Mechanistic Insight: The Geminal Coupling

The distinguishing feature of this molecule is the geminal coupling constant (


).
  • Mechanism: The spin information is transferred through the single carbon atom connecting the fluorine and hydrogen (

    
    ).
    
  • Magnitude: For

    
     carbons in a benzylic position, this value is robustly 
    
    
    
    .
  • Diagnostic Value: If the observed splitting is

    
     or 
    
    
    
    , the structure is incorrect (likely vicinal F or direct F-F coupling).

References

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Solvents. Retrieved from [Link]

  • SpectraBase. (2025). Spectral Data for (Difluoromethyl)benzene and Analogs. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants Guide. Retrieved from [Link]

Sources

Comparative Guide: HPLC Purity Analysis of 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

2-Chloro-3-(difluoromethyl)aniline (CAS: 1261499-71-1) is a high-value intermediate, primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides like Fluxapyroxad .

In process chemistry, the purity of this aniline is non-negotiable. The specific challenge lies not in separating the main peak from gross impurities, but in resolving structural isomers (e.g., regioisomers where the chlorine or difluoromethyl group is displaced) and fluorination analogs (e.g., des-fluoro or trifluoromethyl variants).

Standard C18 methods often fail to adequately resolve the 2-chloro-3-isomer from its 2-chloro-5-isomer or 4-chloro analogs due to identical hydrophobicity (logP). This guide compares the industry-standard C18 approach against a chemically superior Pentafluorophenyl (PFP) approach , demonstrating why the latter is the requisite choice for high-integrity purity analysis.

Comparative Analysis: C18 vs. Fluorinated Stationary Phases[8]

The following table summarizes the performance characteristics of the two primary methodologies available for this analysis.

FeatureMethod A: Standard C18 (The Legacy Choice) Method B: PFP / F5 (The Specialist Choice)
Stationary Phase Octadecylsilane (C18) bonded silicaPentafluorophenyl (PFP) propyl bonded silica
Separation Mechanism Hydrophobic interaction (Dispersive forces)Hydrophobicity +

interaction + Dipole-dipole + Shape selectivity
Isomer Resolution Low to Moderate. Often co-elutes positional isomers (e.g., 3-CF2H vs 5-CF2H).High. Fluorine-fluorine interactions and rigid ring selectivity resolve isomers.
Peak Shape Prone to tailing if residual silanols interact with the aniline amine group.Sharper peaks; the electron-deficient ring suppresses basic amine interactions.
Mobile Phase Requires ion-pairing reagents or high pH buffers to improve shape.Works well with simple acidic mobile phases (Formic Acid/H3PO4).
Suitability Crude assay; Reaction monitoring.Final product release; Genotoxic impurity screening.
Expert Insight: Why Method B Wins

The target molecule contains an electron-withdrawing difluoromethyl group and a chlorine atom on an aromatic ring. A standard C18 phase interacts primarily with the hydrophobic bulk of the molecule. However, the PFP phase possesses an electron-deficient aromatic ring that engages in strong


 interactions with the electron-rich aniline system. Furthermore, the specific "fluorophilicity" of the phase allows it to discriminate between the difluoromethyl group and potential trifluoromethyl impurities based on fluorine content and spatial orientation.

Recommended Experimental Protocol (Method B)

This protocol utilizes a Pentafluorophenyl (PFP) column to ensure baseline separation of the target 2-Chloro-3-(difluoromethyl)aniline from its critical impurities.

A. Instrumentation & Conditions[6][9][10]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Kinetex F5 or Ace C18-PFP (150 mm x 4.6 mm, 2.6 µm or 3 µm particle size).

  • Temperature: 35°C (Controlled temperature is critical for isomer reproducibility).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5.0 µL.

  • Detection: UV @ 240 nm (Secondary monitoring @ 210 nm for non-aromatic impurities).

B. Mobile Phase Preparation[9]
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Why Formic Acid? It buffers the mobile phase to pH ~2.7, ensuring the aniline (pKa ~2-3 due to electron-withdrawing groups) is partially protonated but primarily suppresses silanol activity. It is also MS-compatible.[3]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

C. Gradient Profile
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.04060Linear Gradient
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010Stop
D. Sample Preparation[7]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm. Filter through a 0.22 µm PTFE filter before injection.

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and separation mechanism differences between the two methods, highlighting the specific interactions that enable purity confirmation.

HPLC_Method_Development Start Analyte: 2-Chloro-3-(difluoromethyl)aniline C18_Path Method A: C18 Column (Hydrophobic Interaction) Start->C18_Path Initial Screen PFP_Path Method B: PFP Column (Pi-Pi + Dipole + Shape Selectivity) Start->PFP_Path Optimized Screen Goal Goal: >99.5% Purity & Isomer Resolution Result_C18 Result: Co-elution of Regioisomers (e.g., 2-Cl-5-CF2H) C18_Path->Result_C18 Fails to discriminate positional isomers Mechanism Mechanism: Electron-deficient PFP ring interacts with aniline lone pair and Fluorine dipoles. PFP_Path->Mechanism Result_C18->PFP_Path Switch Column Result_PFP Result: Baseline Separation of Isomers & Fluorinated Analogs Result_PFP->Goal Validates Purity Mechanism->Result_PFP

Caption: Decision workflow comparing C18 vs. PFP mechanisms. The PFP path leverages specific electronic interactions to resolve difficult isomers that co-elute on C18.

System Suitability & Troubleshooting

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before every analysis run:

  • Resolution (Rs): If a known impurity marker (e.g., 2-chloroaniline or a regioisomer) is available, Rs must be > 1.5.

  • Tailing Factor (Tf): The main aniline peak must have a Tf between 0.8 and 1.2.

    • Troubleshooting: If Tf > 1.5, the column may be aging, or the mobile phase pH is too high (ensure pH < 3.0 to suppress silanols).

  • Precision: Inject the standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%.

Common Impurity Profiles
  • Des-chloro analog: Elutes earlier than the main peak (more polar).

  • Trifluoromethyl analog: Elutes later than the main peak (more hydrophobic/fluorophilic).

  • Regioisomers: Typically elute very close to the main peak; requires the PFP selectivity described above.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16095400, Fluxapyroxad. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2012). Fluxapyroxad: Environmental Chemistry Method - Soil (BASF Method D0903). Retrieved from [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹H NMR Characterization of 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-3-(difluoromethyl)aniline, a substituted aniline bearing both a halogen and a difluoromethyl group, presents an interesting case for spectroscopic analysis. The introduction of the difluoromethyl group is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2] This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a predictive interpretation and a comparative analysis with structurally related molecules.

Predicted ¹H NMR Spectrum of 2-Chloro-3-(difluoromethyl)aniline

The structure and proton designations for 2-Chloro-3-(difluoromethyl)aniline are as follows:

Figure 1: Structure of 2-Chloro-3-(difluoromethyl)aniline with proton labeling.

Predicted Chemical Shifts and Splitting Patterns:

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
-NH₂ ~4.0Broad singlet-The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water.
-CHF₂ 6.5 - 7.0TripletJHF ≈ 50-60The proton on the difluoromethyl group is strongly deshielded by the two fluorine atoms and will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).
H-6 ~7.1Doublet of doublets³JH6-H5 ≈ 7-9, ⁴JH6-H4 ≈ 1-2This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Cl and -CHF₂ groups. It will be the most upfield of the aromatic protons.
H-4 ~6.8Triplet or Doublet of doublets³JH4-H5 ≈ 7-9, ⁴JH4-H6 ≈ 1-2This proton is para to the -NH₂ group and ortho to the -CHF₂ group. The opposing effects of these groups will determine its precise chemical shift.
H-5 ~6.7Doublet of doublets³JH5-H6 ≈ 7-9, ³JH5-H4 ≈ 7-9This proton is meta to the -NH₂ group and ortho to a hydrogen, making it experience less shielding than H-6 and H-4.

Comparative Analysis with 2-Chloroaniline

To ground our predictions, a comparison with the known ¹H NMR spectrum of 2-chloroaniline is instructive.[5]

Proton (2-Chloroaniline)Experimental δ (ppm)[5]Multiplicity
-NH₂ 3.92Singlet
H-6 7.22Multiplet
H-4 7.03Multiplet
H-3 6.72Multiplet
H-5 6.67Multiplet

The introduction of the electron-withdrawing difluoromethyl group at the 3-position in 2-chloro-3-(difluoromethyl)aniline is expected to deshield the adjacent protons (H-4) and, to a lesser extent, the other protons on the ring compared to 2-chloroaniline. The difluoromethyl group is a strong inductively withdrawing group, more so than a single fluorine atom.[6] This effect will cause a general downfield shift for the aromatic protons relative to the parent aniline.

Experimental Protocol for ¹H NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2-Chloro-3-(difluoromethyl)aniline.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Chloro-3-(difluoromethyl)aniline.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[7]

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse-acquire sequence.[8]

  • Typical acquisition parameters:

    • Spectral width: ~16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer transfer->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate assign Peak Assignment integrate->assign

Figure 2: Workflow for ¹H NMR characterization.

Conclusion

The ¹H NMR spectrum of 2-Chloro-3-(difluoromethyl)aniline is predicted to exhibit distinct signals for the aromatic, amine, and difluoromethyl protons. The chemical shifts and coupling patterns are governed by the interplay of the electron-donating amino group and the electron-withdrawing chloro and difluoromethyl substituents. A thorough understanding of these spectroscopic features, guided by the principles outlined in this guide, is essential for the unambiguous structural confirmation and quality control of this important chemical intermediate in drug discovery programs.

References

  • G. A. Molander, et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
  • Reddit. (2023). The Effect of Fluorine in 1H NMR : r/Chempros.
  • Unknown. (n.d.). Chemical shifts.
  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • A. D. S. Marques, et al. (n.d.). AnilinoMethylRhodamines: pH Sensitive Probes with Tunable Photophysical Properties by Substituent Effect. PMC.
  • ChemicalBook. (n.d.). 2-Chloroaniline(95-51-2) 1H NMR spectrum.
  • The Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods.
  • Fluorochem. (n.d.). 2-CHLORO-3-(DIFLUOROMETHYL)ANILINE.
  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).
  • BLD Pharm. (n.d.). 2-Chloro-3-(trifluoromethyl)aniline.
  • Unknown. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

Comparative Guide: 2-Chloro-3-(difluoromethyl)aniline vs. 2-Chloro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Chloro-3-(difluoromethyl)aniline and 2-Chloro-3-(trifluoromethyl)aniline , tailored for researchers in medicinal chemistry and agrochemical development.

Executive Summary

In the optimization of bioactive scaffolds—particularly SDHI fungicides (e.g., Fluxapyroxad analogs) and kinase inhibitors —the choice between a difluoromethyl (


) and a trifluoromethyl (

) group is rarely just a matter of sterics. It is a strategic decision involving hydrogen bond capability , lipophilicity modulation , and metabolic stability .

While 2-Chloro-3-(trifluoromethyl)aniline (Compound B) is the industry standard for maximizing lipophilicity and metabolic robustness, 2-Chloro-3-(difluoromethyl)aniline (Compound A) offers a unique "lipophilic hydrogen bond donor" profile. This guide analyzes their reactivity differences, driven by the subtle electronic divergence between the fluoroalkyl moieties and the steric pressure of the ortho-chloro group.

Physicochemical Profile

The primary differentiator is the hydrogen bond donor (HBD) capability of the


 group, which is absent in the 

analogue.
Feature2-Chloro-3-(difluoromethyl)aniline 2-Chloro-3-(trifluoromethyl)aniline
Formula


MW 177.58 g/mol 195.57 g/mol
Electronic Effect (

)
~0.32 (Less Electron Withdrawing)~0.43 (Strongly Electron Withdrawing)
Basicity (Predicted pKa) ~2.6 – 2.9 (More Nucleophilic)~2.2 – 2.5 (Less Nucleophilic)
Lipophilicity (LogP) ~2.1 (Moderate)~2.8 (High)
H-Bonding Donor (Weak) : C-H···O/N interactionsNone (Acceptor only via F)
Steric Bulk (

)
~24 ų~38 ų
CAS No. 1261499-71-162476-58-8

Key Insight: The


 group is a bioisostere of 

and

groups, capable of acting as a weak hydrogen bond donor while maintaining high lipophilicity. This is often exploited to improve solubility or target binding affinity without incurring the "solubility penalty" of a hydroxyl group.

Reactivity Analysis

A. Nucleophilicity & Amide Coupling

Both anilines are deactivated by the electron-withdrawing nature of the fluoroalkyl and chloro groups. However, the difluoromethyl variant is slightly more nucleophilic .

  • Mechanism: The inductive effect (

    
    ) of the 
    
    
    
    group is stronger than that of
    
    
    . Consequently, the lone pair on the nitrogen in the
    
    
    analog is less available for attack.
  • Experimental Implication:

    • Amide Coupling: When coupling with acid chlorides (e.g., for pyrazole carboxamide synthesis), the

      
       aniline often requires higher temperatures or stronger bases (e.g., NaH vs. Et
      
      
      
      N) to achieve full conversion compared to the
      
      
      analog.
    • Catalyst Poisoning: The slightly higher basicity of the

      
       aniline may lead to stronger coordination with Lewis acidic metal catalysts, potentially requiring higher catalyst loading in sensitive reactions.
      
B. Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

The ortho-chloro group presents a significant steric challenge for both molecules, but the meta-substituent exerts a secondary electronic influence.

  • Oxidative Addition: The C–Cl bond is activated for oxidative addition by the electron-poor ring. The

    
     analog, being more electron-deficient, typically undergoes oxidative addition with Pd(0) faster than the 
    
    
    
    analog.
  • Reductive Elimination: Conversely, the more electron-poor nature of the

    
     analog can make the reductive elimination step (forming the C–N bond) slower if the ancillary ligands are not sufficiently bulky/electron-rich.
    
  • Protocol Recommendation: Use bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) to overcome the ortho-steric hindrance.

C. Chemical Stability & Handling[1]
  • Base Sensitivity: The benzylic proton of the

    
     group is weakly acidic (
    
    
    
    ). Under strongly basic conditions (e.g.,
    
    
    -BuLi, LDA), deprotonation can occur, leading to potential elimination of fluoride (formation of quinone methide-like intermediates) or carbene pathways.
    • Guideline: Avoid organolithiums with the

      
       aniline. Use Grignard or milder bases (carbonates, phosphates).
      
  • Metabolic Stability: The

    
     group is generally metabolically inert. The 
    
    
    
    group can be a site of metabolic oxidation (C-H hydroxylation), leading to defluorination. This is a critical consideration for drug half-life optimization.

Visualizing the Reactivity Landscape

The following diagram maps the electronic and steric influences on the reactivity of these anilines.

ReactivityComparison cluster_0 2-Chloro-3-(difluoromethyl)aniline cluster_1 2-Chloro-3-(trifluoromethyl)aniline CHF2 CHF2 Group (Mod. EWG, H-Bond Donor) Aniline_A Aniline Nitrogen (More Nucleophilic) CHF2->Aniline_A Weaker -I Effect Metab Metabolic Stability CHF2->Metab Potential Liability (C-H Oxidation) Solubility Solubility / Binding CHF2->Solubility H-Bond Donor (Improved Binding) Amide Amide Coupling Rate Aniline_A->Amide Faster CF3 CF3 Group (Strong EWG, Lipophilic) Aniline_B Aniline Nitrogen (Less Nucleophilic) CF3->Aniline_B Stronger -I Effect CF3->Metab High Stability CF3->Solubility Lipophilicity Only Aniline_B->Amide Slower

Figure 1: Comparative reactivity map highlighting the trade-offs between nucleophilicity, stability, and binding properties.

Experimental Protocols

Case Study: Synthesis of Pyrazole Carboxamide (SDHI Analog)

Context: Coupling a pyrazole acid chloride with the aniline to form a fungicide scaffold.

Protocol A: For 2-Chloro-3-(difluoromethyl)aniline
  • Dissolution: Dissolve 1.0 eq of aniline in anhydrous DCM (

    
    ).
    
  • Base: Add 1.5 eq of Pyridine or Triethylamine . (The nucleophilicity is sufficient for mild bases).

  • Addition: Add 1.1 eq of Pyrazole Acid Chloride dropwise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours.

  • Workup: Wash with

    
     HCl (to remove pyridine), then brine. Dry over MgSO
    
    
    
    .
  • Expected Yield: 85-95%.

Protocol B: For 2-Chloro-3-(trifluoromethyl)aniline[1][2]
  • Dissolution: Dissolve 1.0 eq of aniline in anhydrous THF (

    
    ).
    
  • Base: Add 2.0 eq of NaH (60% dispersion) at 0°C. Note: Stronger base required due to lower nucleophilicity.

    • Alternative: Use Pyridine/DMAP (0.1 eq) in Toluene at reflux.

  • Addition: Add 1.1 eq of Pyrazole Acid Chloride.

  • Reaction: Heat to 60°C (THF) or Reflux (Toluene) for 6-12 hours.

  • Workup: Quench carefully with water. Extract with EtOAc.

  • Expected Yield: 70-85% (Steric/Electronic deactivation often leads to lower yields or requires forcing conditions).

Synthesis of the Building Blocks

Understanding the origin of these materials aids in troubleshooting impurities.

SynthesisRoutes Nitro 2-Chloro-3-nitrobenzaldehyde DAST Deoxo-Fluor / DAST Nitro->DAST Standard Route Trichloro 2-Chloro-3-(trichloromethyl)aniline Swarts HF / SbF3 (Swarts) Trichloro->Swarts Industrial Route Red Reduction (Fe/HCl or H2/Pd) DAST->Red Standard Route CF3_Aniline 2-Chloro-3-(trifluoromethyl)aniline Swarts->CF3_Aniline Industrial Route CHF2_Aniline 2-Chloro-3-(difluoromethyl)aniline Red->CHF2_Aniline Standard Route

Figure 2: Common synthetic pathways. Note that the CHF2 analog often proceeds via aldehyde fluorination, while the CF3 analog utilizes halogen exchange.

References

  • Bioisosterism of CHF2 vs CF3: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • H-Bonding of Difluoromethyl Group: Zafrani, Y., et al. (2017). Difluoromethyl Group as a Non-Traditional Hydrogen Bond Donor. Journal of Medicinal Chemistry.

  • Synthesis of Pyrazole Carboxamides: Search results indicating general synthesis of SDHI fungicides using aniline intermediates.
  • Physical Properties & Safety: Fluorochem & Sigma-Aldrich Safety Data Sheets (SDS) for CAS 1261499-71-1 and 62476-58-8.

Sources

Comparative Guide: Metabolic Stability of Difluoromethyl vs. Methyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the methyl group (


) is a ubiquitous structural motif used to modulate potency and selectivity. However, it often serves as a "metabolic soft spot," susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes. The difluoromethyl group (

) has emerged as a superior bioisostere.[1][2] Unlike the fully fluorinated trifluoromethyl group (

), which is purely lipophilic and electron-withdrawing, the

group acts as a lipophilic hydrogen bond donor .

This guide objectively compares the metabolic stability of methyl- versus difluoromethyl-substituted anilines, providing mechanistic insights, comparative data, and validated experimental protocols for assessment.

Mechanistic Basis of Stability

The enhanced metabolic stability of difluoromethyl anilines compared to their methyl counterparts is driven by three physicochemical pillars:

A. Bond Dissociation Energy (BDE) & Kinetic Isotope Effect

The primary metabolic pathway for methyl-anilines (toluidines) is benzylic hydroxylation . CYP450 enzymes abstract a hydrogen atom from the methyl group to form a radical intermediate.

  • C-H Bond Strength:

    
    .
    
  • C-F Bond Strength:

    
    .
    
  • Mechanism: Replacing H with F renders the carbon center resistant to radical abstraction. The remaining proton in

    
     is electronically shielded and the C-H bond is strengthened, significantly retarding CYP-mediated oxidation.
    
B. Lipophilic Hydrogen Bond Donor Capability

While


 is non-polar and 

is hydrophobic,

is unique. The fluorine atoms withdraw electron density, rendering the geminal proton acidic enough to act as a weak hydrogen bond donor.
  • H-Bond Acidity (

    
    ): 
    
    
    
    has an
    
    
    value of
    
    
    , comparable to aniline or thiophenol.[1][3]
  • Impact: This allows

    
     to maintain binding interactions similar to polar groups (like 
    
    
    
    or
    
    
    ) while retaining the metabolic armor of a fluorinated group.[1][2]
C. Electronic Modulation of the Aniline Nitrogen

In anilines, the nitrogen lone pair is prone to


-oxidation.
  • Methyl Effect: Weakly electron-donating; increases electron density on the ring and nitrogen, potentially facilitating

    
    -oxidation.
    
  • Difluoromethyl Effect: Electron-withdrawing; lowers the pKa of the aniline nitrogen, reducing its nucleophilicity and susceptibility to oxidative attack without abolishing its capacity for H-bonding in the active site.

Comparative Data Analysis

The following table summarizes the physicochemical and metabolic shifts observed when replacing a methyl group with a difluoromethyl group on an aromatic ring.

Table 1: Physicochemical & Metabolic Comparison

FeatureMethyl Aniline (

)
Difluoromethyl Aniline (

)
Impact on Drug Design
Metabolic Pathway Rapid Benzylic HydroxylationBlocked / Significantly SlowedExtends

(Half-life)
C-H BDE ~99 kcal/mol~105+ kcal/mol (for remaining H)Resistance to CYP abstraction
Lipophilicity (

)
BaselineModerate Increase (

)
Improves permeability without "grease" of

H-Bond Donor (

)
0.00 (None)0.10 - 0.15 (Weak Donor)Mimics

or

interactions
Intrinsic Clearance (

)
High (e.g., >50

)
Low to Moderate (<20

)
Reduces dosing frequency

Note on Data: Studies by Zafrani et al. demonstrate that


 isosteres can extend metabolic half-life by 2-5 fold  compared to methyl analogues in human liver microsomes (HLM), depending on the specific scaffold.

Visualizing the Metabolic Blockade

The following diagram illustrates the divergence in metabolic fate between methyl and difluoromethyl anilines.

MetabolicPathways cluster_0 Substrates cluster_1 Metabolites Methyl Methyl-Aniline (Ar-CH3) CYP CYP450 Enzyme (Oxidation) Methyl->CYP High Affinity Difluoro Difluoromethyl-Aniline (Ar-CF2H) Difluoro->CYP Low Affinity / Resistant Alcohol Benzyl Alcohol (Ar-CH2OH) CYP->Alcohol Rapid Hydroxylation Stable Unchanged Parent (High Recovery) CYP->Stable Metabolic Blockade Acid Benzoic Acid (Ar-COOH) Alcohol->Acid Phase II

Figure 1: Mechanistic divergence. The methyl group undergoes rapid sequential oxidation, while the difluoromethyl group resists C-H abstraction, preserving the parent molecule.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability of your difluoromethyl analogue, use the following standardized Liver Microsome Stability Assay .

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Diclofenac).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation (37°C, 5 min) Substrate + Microsomes Step2 2. Initiation Add NADPH Cofactor Step1->Step2 Step3 3. Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 4. Quenching Add Ice-Cold ACN + IS Step3->Step4 Step5 5. Analysis LC-MS/MS (MRM Mode) Step4->Step5

Figure 2: Step-by-step workflow for the microsomal stability assay.

Detailed Procedure
  • Preparation: Dilute test compounds (Methyl vs. Difluoromethyl analogues) to 1

    
     in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation: Mix compound with HLM (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense into 150

    
     ice-cold ACN containing internal standard. Centrifuge at 4,000 rpm for 15 min to pellet proteins.
    
  • Quantification: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

Data Calculation

Plot


 vs. time (

). The slope of the line is

.




Success Criteria: A successful difluoromethyl bioisostere should exhibit a


 < 50% of the methyl parent.

References

  • Zafrani, Y., et al. (2017).[4][5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.[4] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link

  • BenchChem. (2025).[3][6] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[3]Link

  • Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.[7]Link

  • Xinghua Ma, et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link

Sources

interpreting mass spectrometry fragmentation of fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Interpreting Mass Spectrometry Fragmentation of Fluorinated Anilines in Drug Discovery

Executive Summary Fluorinated anilines are critical pharmacophores in medicinal chemistry, serving as bioisosteres that modulate pKa, metabolic stability, and lipophilicity.[1] However, their mass spectrometric (MS) interpretation presents unique challenges compared to their chlorinated or non-halogenated analogs.[1] The high bond dissociation energy (BDE) of the C-F bond (~485 kJ/mol) often precludes the direct halogen loss typical of chloro- or bromo-anilines, shifting the fragmentation landscape toward complex rearrangements and small neutral losses (HF, HCN).[1]

This guide objectively compares the fragmentation dynamics of fluorinated anilines against alternative halogenated anilines and delineates the specific "Ortho-Effect" that allows for the differentiation of positional isomers—a critical requirement for purity assessment in drug development.[1]

Part 1: The Physics of Fluorine in MS (The "Why")

To interpret the spectra accurately, one must understand the underlying thermodynamics that differentiate fluorine from other halogens.[1]

FeatureFluorine (F)Chlorine (Cl)Impact on MS Interpretation
Bond Energy (C-X) ~485 kJ/mol (Very Strong)~328 kJ/mol (Moderate)F rarely cleaves as a radical (F[1]•). Cl readily cleaves, often yielding the base peak [M-Cl]⁺.[1]
Isotopic Pattern Monoisotopic (100% ¹⁹F)³⁵Cl : ³⁷Cl (3:1 ratio)F shows no "M+2" signature.[1] Cl is easily identified by the 3:1 cluster.[1]
Electronegativity 3.98 (Highest)3.16F directs fragmentation via inductive effects, stabilizing negative charge in negative-ion mode ESI.[1]
Mass Defect Negative (-0.0016 Da)Negative (-0.031 Da)High-res MS can distinguish F-substitution from H-loss based on precise mass defect.[1]

Expert Insight: When analyzing a fluorinated aniline, do not look for the loss of the halogen (M-19) as the primary step.[1] Instead, prioritize the loss of HCN (27 Da) and HF (20 Da) , the latter being a diagnostic marker for ortho-substitution.[1]

Part 2: Comparative Fragmentation Pathways[1][2]

The core challenge in characterizing fluorinated anilines is distinguishing positional isomers (ortho-, meta-, para-).[1] The "Ortho-Effect" provides a mechanistic alternative to standard fragmentation.[1]

The Standard Pathway (Meta/Para Isomers)

For meta- and para- fluoroanilines, the fluorine atom is too distant from the amine group to interact directly.[1] The fragmentation follows the standard aniline pathway:[1]

  • Step 1: Radical cation formation (

    
    ) on the nitrogen.[1]
    
  • Step 2: Loss of neutral HCN (27 Da) to form the fluorocyclopentadiene cation.[1]

  • Result: A dominant peak at

    
    .[1]
    
The Ortho-Effect Pathway (Ortho Isomers)

In ortho- fluoroaniline, the proximity of the fluorine and the amine hydrogens allows for a specific rearrangement.[1]

  • Mechanism: A "ring-walk" or direct H-transfer occurs, leading to the elimination of neutral HF (20 Da).[1]

  • Result: A diagnostic peak at

    
    . While HCN loss is still observed, the ratio of 
    
    
    
    is significantly higher in ortho-isomers than in meta/para.[1]
Visualization of Pathways (Graphviz)[1]

FragmentationPathways cluster_standard Standard Pathway (Meta/Para) cluster_ortho Ortho-Effect Pathway M_Ion Molecular Ion (M+•) m/z 111 M_HCN [M - HCN]+• m/z 84 (Fluoro-cyclopentadiene) M_Ion->M_HCN - HCN (27 Da) Dominant in Meta/Para M_HF [M - HF]+• m/z 91 (Cyanocyclopentadiene) M_Ion->M_HF - HF (20 Da) Diagnostic for Ortho Frag_C2H2 [M - HCN - H]+ m/z 83 M_HCN->Frag_C2H2 - H• M_HF_HCN [M - HF - HCN]+ m/z 64 M_HF->M_HF_HCN - HCN

Caption: Comparative fragmentation tree showing the divergence between standard HCN loss (Meta/Para) and the Ortho-specific HF elimination pathway.

Part 3: Experimental Protocol for Isomer Differentiation

To reliably distinguish isomers, a standardized protocol controlling the internal energy of the ions is required.[1]

Protocol: Energy-Resolved Mass Spectrometry (ER-MS)

Objective: Differentiate 2-fluoroaniline from 4-fluoroaniline using fragmentation ratios.

1. Sample Preparation:

  • Solvent: Methanol (LC-MS grade).[1] Avoid protic solvents if using negative mode to prevent H/D exchange artifacts.[1]

  • Concentration: 1 µg/mL (1 ppm).

2. Ionization Setup (ESI vs. EI):

  • Recommendation: Use EI (70 eV) for initial structural fingerprinting due to reproducible fragmentation libraries.[1] Use ESI-MS/MS for high-sensitivity quantitation.[1]

  • EI Parameters: Source Temp: 230°C. (Lower temps reduce thermal degradation but may reduce sensitivity).

3. MS/MS Optimization (For ESI):

  • Since ESI produces soft

    
     ions (m/z 112), fragmentation must be induced via Collision Induced Dissociation (CID).[1]
    
  • Step A: Isolate precursor m/z 112.

  • Step B: Ramp Collision Energy (CE) from 10 eV to 40 eV.[1]

  • Step C: Monitor transition ratio.

4. Data Analysis (The Decision Matrix):

ParameterOrtho-FluoroanilinePara-Fluoroaniline
Primary Loss HCN (m/z 84)HCN (m/z 84)
Secondary Loss HF (m/z 91 or 92) Negligible HF loss
diagnostic Ratio High [M-HF] / [M-HCN]Low [M-HF] / [M-HCN]

Part 4: Comparative Data Analysis

The following table synthesizes expected data for halogenated anilines, highlighting the "Signature Performance" of the fluorinated species against the chlorinated alternative.

AnalyteMolecular Ion (m/z)Base Peak (100%)Key Diagnostic FragmentMechanism Note
4-Fluoroaniline 11183 ([M-HCN-H]⁺)84 ([M-HCN]⁺)Strong C-F bond prevents F loss.[1] Ring cleavage dominates.[1]
2-Fluoroaniline 11183 ([M-HCN-H]⁺)91 ([M-HF]⁺) Ortho-effect: Proximity of NH₂ and F facilitates HF elimination.[1]
4-Chloroaniline 127 / 129 (3:[1]1)127 (M⁺)92 ([M-Cl]⁺) Weak C-Cl bond leads to direct halogen loss.[1]
Workflow for Unknown Identification

Workflow Start Unknown Halogenated Aniline CheckIso Check Isotopic Pattern (M, M+2) Start->CheckIso IsoYes 3:1 Ratio Present? (Chloro/Bromo) CheckIso->IsoYes Yes IsoNo No Isotope Pattern (Fluoro/Iodo/H) CheckIso->IsoNo No LossCl Loss of 35/37 Da (Direct Halogen Cleavage) IsoYes->LossCl CheckLoss Check Neutral Loss from M+ IsoNo->CheckLoss LossHCN Loss of 27 Da (HCN) (Ring Intact) CheckLoss->LossHCN OrthoCheck Check for [M-20] (HF) LossHCN->OrthoCheck ResultPara Low/No HF Loss -> Meta/Para-Fluoroaniline OrthoCheck->ResultPara Negative ResultOrtho Significant HF Loss -> Ortho-Fluoroaniline OrthoCheck->ResultOrtho Positive

Caption: Decision tree for identifying fluorinated aniline isomers based on isotopic patterns and neutral loss logic.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectra of 2-Fluoroaniline and 4-Fluoroaniline. National Institute of Standards and Technology.[1] [Link][1]

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook.[1] Springer International Publishing.[1] (Chapter: Fragmentation of Organic Ions). [Link][1]

  • Nibbering, N. M. M. (1988).[1] Mechanisms of fragmentation of mass-selected ions.[1][2][3][4][5][6] Accounts of Chemical Research.[1] (Discusses the "Ortho Effect" and HF elimination mechanisms). [Link][1]

Sources

A Researcher's Guide to the Structural Elucidation of 2-Chloro-3-(difluoromethyl)aniline Derivatives: A Comparative Methodological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is a cornerstone of rational design and predicting its behavior. This guide provides a comprehensive comparison of methodologies for the structural analysis of 2-Chloro-3-(difluoromethyl)aniline and its derivatives. As of this writing, public crystallographic data for this specific parent compound is limited. Therefore, this guide will serve as a best-practice framework, leveraging data from structurally related halogenated anilines to compare and contrast the primary techniques for structural elucidation. We will delve into the gold-standard of single-crystal X-ray diffraction, juxtapose it with complementary spectroscopic techniques, and explore the increasingly powerful role of computational modeling in predicting and understanding crystal structures.

The Central Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal method for determining the precise atomic arrangement within a crystalline solid. The resulting electron density map provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding a molecule's physical and chemical properties.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process, where each stage is crucial for a successful outcome.

cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement Synthesis Synthesis of 2-Chloro-3- (difluoromethyl)aniline Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Screening Solvent Screening for Single Crystal Growth Purification->Screening Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screening->Growth Mounting Crystal Mounting and Selection Growth->Mounting Data_Collection Data Collection using a Diffractometer Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation and Analysis (e.g., CIF file generation) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

  • Synthesis and Purification: The synthesis of 2-Chloro-3-(difluoromethyl)aniline derivatives often involves multi-step reactions. For instance, a common route for analogous compounds involves the halogenation and subsequent functionalization of aniline precursors[1][2]. High purity (≥98%) is paramount, as impurities can inhibit crystallization or lead to disordered structures.

  • Crystallization: The selection of an appropriate solvent system is often empirical but guided by the solute's polarity. For halogenated anilines, a range of solvents from nonpolar (e.g., hexane) to polar (e.g., ethanol) should be screened. Techniques like slow evaporation, vapor diffusion, and cooling crystallization are employed to allow for the ordered growth of a single crystal suitable for diffraction.

  • Data Collection and Structure Refinement: A high-quality crystal is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected on a detector. Software packages like SHELXL are then used to solve and refine the crystal structure[3].

Comparative Crystallographic Data of Related Aniline Derivatives

To provide a tangible comparison, the following table summarizes key crystallographic parameters for selected halogenated aniline derivatives. This data offers insights into how different substituents influence crystal packing and molecular geometry.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3-Chloro-4-fluoroanilineC₆H₅ClFNOrthorhombicPbca14.60815.7575.30390[4]
N-(p-nitrobenzylidene)-3-chloro-4-fluoroanilineC₁₃H₈ClFN₂O₂TriclinicP-15.9863.93312.34278.40[4]
N-(9H-Fluoren-9-ylidene)-4-methylanilineC₂₀H₁₅NMonoclinicP2₁/n5.642312.18721.31094.441[5]
N-(4-Chlorophenyl)-9H-fluoren-9-imineC₁₉H₁₂ClNMonoclinicP2₁/c12.736510.580318.6662106.531[5]

Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, other techniques offer valuable, often more readily obtainable, information and can be used for bulk sample analysis.

Spectroscopic Analysis

Spectroscopic methods like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical identity and providing clues about the molecular structure and bonding environment.

  • FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in a molecule. For 2-Chloro-3-(difluoromethyl)aniline derivatives, characteristic peaks for N-H stretching, C-F stretching, and C-Cl stretching would be expected. Computational methods, such as Density Functional Theory (DFT), can be used to predict vibrational spectra, which can then be compared with experimental data for validation[6].

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR are crucial for elucidating the molecular structure in solution. For the title compound class, ¹⁹F NMR would be particularly informative for confirming the presence and environment of the difluoromethyl group.

X-ray Absorption Near Edge Structure (XANES)

XANES is an element-specific technique that is sensitive to the local coordination environment and oxidation state of a specific atom. It can be a powerful tool for studying halogen bonding and other non-covalent interactions involving the chlorine atom in these aniline derivatives, even in amorphous or poorly crystalline samples[7].

The Rise of Computational Crystal Structure Prediction

In the absence of experimental single crystals, or as a complementary tool, computational crystal structure prediction (CSP) has emerged as a valuable methodology[8]. CSP aims to predict the most stable crystal packing arrangements of a molecule based on its chemical diagram.

Computational Workflow

cluster_0 Input cluster_1 Conformational Analysis cluster_2 Crystal Packing Prediction cluster_3 Energy Minimization & Ranking cluster_4 Validation Input Molecular Structure of 2-Chloro-3-(difluoromethyl)aniline Derivative Conformers Generation of Low-Energy Conformers Input->Conformers Packing Generation of Trial Crystal Structures in Common Space Groups Conformers->Packing Minimization Lattice Energy Minimization (DFT or Force Field) Packing->Minimization Ranking Ranking of Predicted Structures by Stability Minimization->Ranking Validation Comparison with Experimental Powder X-ray Diffraction Data Ranking->Validation

Caption: Workflow for Computational Crystal Structure Prediction.

Modern CSP approaches often employ a combination of quantum mechanical methods, such as DFT, and advanced search algorithms to explore the vast number of possible crystal packing arrangements[9][10]. The predicted structures can then be compared with experimental powder X-ray diffraction (PXRD) data to identify the most likely correct structure.

Methodological Comparison

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantageKey Limitation
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions.High-quality single crystal (typically > 50 µm).LowUnambiguous and definitive structural information.Requires a suitable single crystal, which can be difficult to grow.
Powder X-ray Diffraction (PXRD) Crystal system, unit cell parameters, phase purity.Crystalline powder.HighRapid analysis of bulk material.Does not provide detailed atomic positions.
Spectroscopy (NMR, IR, Raman) Connectivity, functional groups, molecular structure in solution or bulk.Solution or solid powder.HighExcellent for chemical identification and functional group analysis.Provides indirect structural information.
Computational Crystal Structure Prediction (CSP) Plausible crystal packing arrangements and their relative stabilities.None (in silico).MediumPredictive power in the absence of experimental data.Computationally intensive; accuracy depends on the model.

Conclusion

The structural analysis of 2-Chloro-3-(difluoromethyl)aniline derivatives, like any novel compound, necessitates a multi-faceted approach. While single-crystal X-ray diffraction stands as the ultimate arbiter of solid-state structure, its application is contingent on obtaining high-quality crystals. In its absence, or as a complementary set of tools, spectroscopic techniques provide invaluable information about the molecule's constitution. Furthermore, computational crystal structure prediction is an increasingly powerful and predictive tool that can guide experimental efforts and provide insights into potential polymorphs. For researchers in drug development and materials science, a judicious combination of these experimental and computational methodologies will pave the most efficient path to a comprehensive structural understanding.

References

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  • Advanced ChemBlocks. 2-Chloro-3-(difluoromethyl)aniline 95%.
  • Google Patents. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
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  • ResearchGate. (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. For drug development professionals and researchers, the proper disposal of complex molecules like 2-Chloro-3-(difluoromethyl)aniline (CAS No. 1261499-71-1) is not merely a regulatory hurdle, but a critical component of responsible science.[1][2] This guide provides a comprehensive, technically-grounded framework for the safe handling and disposal of this halogenated aniline, ensuring the protection of personnel and the environment.

The procedural choices outlined below are rooted in the fundamental chemical and toxicological properties of the substance. Halogenated anilines, as a class, are recognized for their potential toxicity and environmental persistence.[3][4] Therefore, the foundation of any disposal plan must be the unwavering principle of treating this compound as hazardous waste from the moment it is designated for disposal.

Understanding the Hazard Profile: The "Why" Behind the Procedure

2-Chloro-3-(difluoromethyl)aniline is a substituted aromatic amine. The presence of chlorine and fluorine atoms, combined with the aniline functional group, dictates its reactivity and toxicological profile. A thorough understanding of its hazards is non-negotiable as it informs every handling and disposal decision. The primary hazards associated with this compound are summarized by the Globally Harmonized System (GHS) classifications.[2]

  • Toxicity: Like many anilines, this compound is harmful if swallowed.[2] Absorption into the body can potentially lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.[3]

  • Irritation: It is a known irritant, capable of causing significant skin and serious eye irritation.[2]

  • Respiratory Effects: Inhalation of dust or vapors may cause respiratory tract irritation.[2]

These hazards necessitate that the compound is handled with appropriate engineering controls (such as a chemical fume hood) and Personal Protective Equipment (PPE) at all times, and that its waste stream is never allowed to enter standard waste or sewer systems.[3][5]

Quantitative Hazard Summary

For clarity, the specific hazard statements associated with 2-Chloro-3-(difluoromethyl)aniline are presented below.

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[2]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Core Disposal Principles: A Self-Validating Framework

Before detailing the step-by-step protocol, it is essential to establish the foundational principles that ensure a safe and compliant disposal process.

  • Designate as Hazardous Waste: All materials contaminated with 2-Chloro-3-(difluoromethyl)aniline, including the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be disposed of as hazardous chemical waste.[3]

  • Segregate the Waste Stream: Halogenated organic waste must be collected separately from non-halogenated waste.[6] This is a critical step because common disposal methods like incineration require specialized equipment and conditions to safely manage halogenated compounds and prevent the formation of toxic byproducts such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[7]

  • Use a Licensed Disposal Service: The final disposal of this chemical must be handled by a licensed professional waste disposal service.[3] These contractors have the permits and technical capability to transport, treat, and dispose of hazardous materials in accordance with all federal, state, and local environmental regulations.[8]

  • Prevent Environmental Release: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[5] Halogenated anilines can be toxic to aquatic life and may persist in the environment.[3][4]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. The minimum requirement includes:

  • Chemical safety goggles or a face shield.[2]

  • Compatible chemical-resistant gloves (e.g., nitrile, neoprene).[3]

  • A laboratory coat.

  • Work should be conducted within a certified chemical fume hood to prevent inhalation.[3]

Step 2: Waste Container Selection and Labeling
  • Select a Compatible Container: Use a designated, leak-proof container made of a compatible material (e.g., polyethylene) for collecting halogenated organic liquid or solid waste.[9] The container must have a secure, tight-fitting screw cap.[6]

  • Pre-Label the Container: Before adding any waste, the container must be clearly labeled. The label should include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste 2-Chloro-3-(difluoromethyl)aniline". Avoid using abbreviations or formulas.[6]

    • A list of all components if it is a mixed waste stream.[6]

    • The relevant hazard pictograms (e.g., Harmful/Irritant).[2]

Step 3: Waste Collection and Segregation
  • Solid Waste: Collect unused or waste 2-Chloro-3-(difluoromethyl)aniline powder, along with any grossly contaminated items like weigh boats or spatulas, directly into a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, pour the waste solution into a designated "Halogenated Organic Liquid Waste" container.[6]

  • Contaminated Labware: Items such as gloves, absorbent pads, and empty vials that are contaminated should be placed in a separate, sealed plastic bag or container, clearly labeled as "Hazardous Waste Contaminated with 2-Chloro-3-(difluoromethyl)aniline," and disposed of as solid hazardous waste.[3]

Step 4: Temporary On-Site Storage
  • Secure the Container: Always keep the waste container tightly closed except when actively adding waste.[9]

  • Store in a Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage location.[9]

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.[10]

Step 5: Arranging for Final Disposal
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.

  • Provide Documentation: Complete any required waste manifests or pickup request forms accurately, ensuring the chemical composition is fully disclosed.

  • Disposal Method: The licensed waste vendor will typically use high-temperature incineration at a permitted facility, which is the preferred method for destroying halogenated organic compounds.[8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or the substance becomes airborne.

  • Don PPE: Before addressing the spill, don the appropriate PPE, including respiratory protection if necessary and you are trained to do so.[3]

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid raising dust. For a liquid spill, cover with a non-combustible absorbent material like sand, earth, or vermiculite.[3][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material or powder into a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials for disposal as hazardous waste.[3]

  • Report: Report the incident to your supervisor and EHS department as per institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-3-(difluoromethyl)aniline.

G cluster_prep Preparation & Assessment cluster_handling Handling & Segregation cluster_storage Collection & Storage cluster_disposal Final Disposal start Waste Generation (e.g., unused reagent, contaminated material) assess_hazards Assess Hazards (Review SDS: Toxic, Irritant, Halogenated) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Is waste halogenated? (Contains Cl, F, Br, I) ppe->segregate container_halo Select & Label 'HALOGENATED WASTE' Container segregate->container_halo Yes container_nonhalo Select & Label 'NON-HALOGENATED WASTE' Container segregate->container_nonhalo No collect Collect Waste in Correct, Labeled Container container_halo->collect store Store in Designated Satellite Accumulation Area with Secondary Containment collect->store ehs_request Request Pickup via Institutional EHS Procedure store->ehs_request disposal Licensed Vendor Disposal (e.g., High-Temp Incineration) ehs_request->disposal

Caption: Decision workflow for the disposal of 2-Chloro-3-(difluoromethyl)aniline.

Conclusion

The responsible disposal of 2-Chloro-3-(difluoromethyl)aniline is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the compound's inherent hazards and adhering to a rigorous, well-documented disposal protocol, researchers can mitigate risks effectively. This process—from hazard assessment and segregation to final disposal by a licensed professional—forms a self-validating system that ensures compliance and protects the scientific community and the world beyond the lab.

References

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  • Gujarat Fluorochemicals Limited. 2,6-Dichloro-4-(trifluoromethyl)aniline Safety Data Sheet. [Link]

  • Oxford Lab Fine Chem LLP. 2,3-dichloro aniline 98% Material Safety Data Sheet. [Link]

  • Angene Chemical. 2-Chloro-3-(difluoromethoxy)aniline. [Link]

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  • Loba Chemie. 2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS. [Link]

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  • Tuoda Industry Limited. 2-Methyl-3-(trifluoromethyl)aniline Material Safety Data Sheet. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-(difluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset grounded in a deep understanding of the molecule's potential hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-3-(difluoromethyl)aniline. Our focus extends beyond mere compliance, aiming to instill a culture of safety by explaining the causality behind each protective measure.

Hazard Assessment: Understanding the Adversary

2-Chloro-3-(difluoromethyl)aniline is a substituted aniline. The aniline backbone itself is a well-documented hazard, known for its ability to be absorbed through the skin and cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity.[1][2] Halogenation and other substitutions on the aromatic ring can further modify the compound's toxicological profile.

Based on data from structurally similar compounds, 2-Chloro-3-(difluoromethyl)aniline should be handled as a substance that is:

  • Acutely Toxic: Harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • An Irritant: Causes serious eye irritation and skin irritation.[3][5][6]

  • A Respiratory Tract Irritant: May cause respiratory irritation upon inhalation.[3][5][7]

  • A Potential Organ Toxin: May cause damage to organs through prolonged or repeated exposure.[4][8]

The primary routes of exposure are inhalation, skin absorption, and eye contact.[9] Therefore, our protective strategy must establish robust barriers against these pathways.

The Hierarchy of Controls: PPE as the Final Guardian

Before we specify Personal Protective Equipment (PPE), it is critical to remember that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a "Hierarchy of Controls" that prioritizes eliminating hazards at their source.[10]

  • Elimination/Substitution: Not applicable when the use of this specific molecule is required.

  • Engineering Controls: These are the most critical physical controls to minimize exposure. All work with 2-Chloro-3-(difluoromethyl)aniline must be performed in a certified chemical fume hood to control inhalation hazards.[11][12] A safety shower and eyewash station must be immediately accessible.[11][13]

  • Administrative Controls: These are work practices that reduce exposure, such as minimizing the quantities of the chemical handled and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): Used to protect the individual when engineering and administrative controls cannot guarantee complete protection.

Core PPE Protocols: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risks of exposure, such as splashing or aerosol generation.

Eye and Face Protection: Shielding Against Irritation

Due to its classification as a severe eye irritant, robust eye protection is mandatory.[3][5]

  • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EU standard EN 166 or OSHA 29 CFR 1910.133 are required for all operations.[7][14]

  • Enhanced Protection: For tasks with a higher splash risk, such as transferring solutions or performing extractions, a full-face shield must be worn over the chemical splash goggles.[14][15] Standard safety glasses with side shields are insufficient.

Skin and Body Protection: Preventing Dermal Absorption

Aromatic amines are readily absorbed through the skin, making dermal protection a critical priority.[9][16]

  • Gloves: Handle this chemical with compatible, chemical-resistant gloves inspected prior to use.[14][17] Nitrile gloves may be sufficient for incidental contact, but given the halogenated aromatic structure, double-gloving provides an additional layer of security. For prolonged contact or immersion, consider more robust materials like butyl or Viton® gloves and always consult the manufacturer's permeation data.[18] Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6][14]

  • Lab Coat/Body Suit: A standard laboratory coat is the minimum requirement. For procedures involving larger quantities (>50 g) or a significant risk of splashing, a chemically resistant apron or a complete chemical suit (e.g., Category III, Type 4/6) should be worn.[14][18]

  • Footwear: Do not wear perforated shoes or sandals in the laboratory. Fully enclosed, chemical-resistant safety footwear is required to protect against spills.[17]

Respiratory Protection: When Engineering Controls Are Not Enough

Work should always be conducted within a fume hood to prevent inhalation of vapors or dust.[11][12] However, in specific scenarios, respiratory protection is necessary.

  • Emergency or Spill: In the event of a large spill or if engineering controls fail, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary.[14] These cartridges protect against organic vapors, acid gases, and particulates.

  • High-Concentration Scenarios: For major spills or entry into areas with unknown concentrations, a self-contained breathing apparatus (SCBA) operated in a positive-pressure mode is required.[11][13] A surgical mask offers no protection against chemical vapors.[15]

The following DOT script visualizes the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_tasks Select Task start Start: Assess Task with 2-Chloro-3-(difluoromethyl)aniline eng_controls Work in Chemical Fume Hood? Eyewash/Shower Accessible? start->eng_controls base_ppe Standard PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat - Closed-toe Shoes eng_controls->base_ppe Yes weighing Task: Weighing Solid solution_prep Task: Preparing Solution or Transferring Liquid spill Event: Spill or Control Failure end Proceed with Task weighing->end splash_risk Splash Hazard? solution_prep->splash_risk full_resp Upgrade to Full-Face Respirator with ABEK Cartridges spill->full_resp face_shield Add Face Shield & Chem-Resistant Apron splash_risk->face_shield Yes splash_risk->end No face_shield->end spill_size Major Spill or Unknown Concentration? scba Use Full Chemical Suit & Self-Contained Breathing Apparatus (SCBA) spill_size->scba Yes spill_size->end No, Minor Spill full_resp->spill_size scba->end After Cleanup

Caption: PPE selection workflow for handling 2-Chloro-3-(difluoromethyl)aniline.

Operational Plans: PPE in Practice

This table summarizes the minimum PPE required for common laboratory tasks involving 2-Chloro-3-(difluoromethyl)aniline.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
Solution Preparation Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemically Resistant ApronNot required inside a fume hood
Reaction Under Inert Atmosphere Chemical Splash GogglesDouble Nitrile GlovesLab CoatNot required inside a fume hood
Aqueous Workup / Extraction Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemically Resistant ApronNot required inside a fume hood
Minor Spill Cleanup (<50mL) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemically Resistant ApronAir-purifying respirator with ABEK cartridges may be required based on risk assessment
Major Spill Cleanup (>50mL) Full-Face Shield over GogglesHeavy-duty Chemical Gloves (e.g., Butyl)Full Chemical SuitFull-face, positive-pressure SCBA or supplied-air respirator

Disposal and Decontamination

All PPE contaminated with 2-Chloro-3-(difluoromethyl)aniline must be considered hazardous waste.

  • Gloves: Remove gloves using the proper technique and dispose of them in a designated hazardous waste container immediately after handling the chemical.[14]

  • Lab Coats and Clothing: Non-disposable contaminated clothing must be removed immediately and decontaminated by a professional service before reuse.[6][11] Disposable suits should be placed in a sealed bag for hazardous waste disposal.

  • Decontamination: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][12] Remove all contaminated clothing while flushing.

By adhering to these stringent, logically derived protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

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  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2,5-Dichloroaniline.

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)aniline.

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  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2,3-dichloro aniline 98%.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.